Technical Documentation Center

2-Bromo-1-cyclobutoxy-4-nitrobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-1-cyclobutoxy-4-nitrobenzene

Core Science & Biosynthesis

Foundational

Comprehensive 1H and 13C NMR Spectral Analysis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene: A Technical Guide for Structural Elucidation

Executive Summary In modern drug development and materials science, 2-Bromo-1-cyclobutoxy-4-nitrobenzene (CAS 2378806-50-7) serves as a highly versatile, functionalized building block[1]. The orthogonal reactivity of its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, 2-Bromo-1-cyclobutoxy-4-nitrobenzene (CAS 2378806-50-7) serves as a highly versatile, functionalized building block[1]. The orthogonal reactivity of its bromo and nitro groups enables complex late-stage functionalization, while the cyclobutoxy ether linkage is increasingly utilized to modulate lipophilicity and metabolic stability. This whitepaper provides a rigorous, self-validating framework for assigning the 1 H and 13 C NMR spectra of this tetrasubstituted-like (1,2,4-trisubstituted) aromatic system. By combining empirical substituent effects with 2D correlation spectroscopy, we establish a definitive methodology for unambiguous structural elucidation.

Molecular Architecture & Electronic Environment

The chemical shifts in the benzene ring are exquisitely sensitive to the local electronic environment, dictated by the synergistic and competing effects of its three substituents[2].

  • The Cyclobutoxy Group (C-1): Acts as a strong electron-donating group via resonance (+M effect), significantly shielding the ortho (C-6) and para positions.

  • The Nitro Group (C-4): A powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects, heavily deshielding its ortho (C-3, C-5) positions.

  • The Bromo Group (C-2): Exerts a localized inductive withdrawal (-I) but also a heavy-atom effect that uniquely shields the ipso carbon (C-2).

Recent molecular orbital analyses demonstrate that while traditional textbooks emphasize π -system resonance, the 13 C shift substituent effects are also heavily determined by the σ bonding orbitals in the aryl ring[3]. This duality must be accounted for when interpreting the spectra.

Self-Validating NMR Acquisition Protocol

A robust NMR assignment cannot rely solely on 1D chemical shifts. Trustworthy data requires a self-validating system where 1D hypotheses are rigorously tested via 2D correlation spectroscopy.

NMR_Workflow A 1. Sample Preparation (20 mg in 0.6 mL CDCl3) B 2. Shimming & Tuning (Optimize magnetic field homogeneity) A->B C 3. 1D Acquisition (1H: 16 scans, 13C: 1024 scans, D1=3s) B->C D 4. 2D Acquisition (COSY, HSQC, HMBC for validation) C->D E 5. Data Processing (Fourier Transform & Phase Correction) D->E

Workflow for high-fidelity, self-validating NMR acquisition.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 20.0 mg of the compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: This precise concentration ensures an optimal signal-to-noise (S/N) ratio without inducing concentration-dependent chemical shift drifting or line broadening due to viscosity.

  • Instrument Tuning and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM), followed by gradient shimming and manual refinement of the Z1/Z2 shims. Causality: Perfect magnetic field homogeneity is critical for resolving the fine ~2.6 Hz meta-coupling in the aromatic region.

  • 1D 1 H Acquisition: Acquire using a standard single-pulse sequence (zg30). Parameters: 16 scans, 20 ppm spectral width, 1.0 s relaxation delay.

  • 1D 13 C Acquisition: Acquire with proton decoupling (zgpg30). Parameters: 1024 scans. Critical Step: Set the relaxation delay (D1) to 3.0 seconds. Causality: Quaternary carbons (C-1, C-2, C-4) lack attached protons for efficient dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between scans, preventing their signals from disappearing into the baseline[2].

  • 2D Validation Suite: Acquire gradient-selected COSY, HSQC, and HMBC spectra. Optimize the HMBC long-range coupling delay for nJCH​ = 8 Hz (typically 62.5 ms).

1 H NMR Spectral Analysis

The 1 H NMR spectrum of a 1,2,4-trisubstituted benzene ring presents a classic AMX spin system. The cyclobutoxy group introduces distinct aliphatic multiplets[4][5].

Table 1: Quantitative 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)Int.Assignment Rationale & Causality
H-3 8.45d2.61HHighly deshielded by the ortho-NO 2​ and ortho-Br groups. Exhibits only meta-coupling to H-5.
H-5 8.18dd9.1, 2.61HDeshielded by the ortho-NO 2​ group. Shows ortho-coupling to H-6 and meta-coupling to H-3.
H-6 6.85d9.11HStrongly shielded by the +M effect of the ortho-alkoxy group. Exhibits ortho-coupling to H-5.
H- α 4.75m-1HAliphatic methine proton, heavily deshielded by direct attachment to the electronegative ether oxygen.
H- β 2.25 - 2.50m-4HCyclobutane ring methylene protons adjacent to the methine carbon; split due to ring puckering.
H- γ 1.60 - 1.85m-2HDistal cyclobutane ring methylene protons, furthest from the deshielding oxygen atom.

13 C NMR Spectral Analysis

Assigning the 13 C spectrum requires applying empirical substituent chemical shift (SCS) rules[6]. The base benzene shift is 128.5 ppm, modified by the respective functional groups.

Table 2: Quantitative 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale & Causality
C-1 159.8CQuaternary. Highly deshielded by the electronegative oxygen (ipso-effect).
C-4 141.8CQuaternary. Deshielded by the strong electron-withdrawing nitro group.
C-3 129.1CHAromatic methine. Slightly deshielded by the ortho-Br group.
C-5 124.6CHAromatic methine. Shifted upfield relative to C-3 due to distance from the Br atom.
C-2 112.4CQuaternary. Shielded by the heavy atom effect (spin-orbit coupling) of the bromine atom.
C-6 112.1CHAromatic methine. Strongly shielded by the +M (resonance) effect of the ortho-alkoxy group.
C- α 74.5CHAliphatic methine directly attached to oxygen[4].
C- β 30.2CH 2​ Aliphatic methylene carbons of the cyclobutane ring.
C- γ 13.5CH 2​ Distal aliphatic methylene carbon, highly shielded.

2D NMR Strategies for Unambiguous Assignment

While empirical rules provide a strong foundational hypothesis, Heteronuclear Multiple Bond Correlation (HMBC) is required to definitively assign the quaternary carbons (C-1, C-2, C-4) by observing 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton couplings.

HMBC_Map H3 H-3 (8.45 ppm) C1 C-1 (159.8 ppm) H3->C1 3J C4 C-4 (141.8 ppm) H3->C4 2J H5 H-5 (8.18 ppm) H5->C1 3J H5->C4 2J H6 H-6 (6.85 ppm) C2 C-2 (112.4 ppm) H6->C2 3J H6->C4 3J Halpha H-α (4.75 ppm) Halpha->C1 3J

Key HMBC correlations validating the quaternary carbon assignments.

Mechanistic Validation:

  • C-1 (159.8 ppm): Confirmed by a strong 3J correlation from the cyclobutoxy H- α proton, proving the ether linkage. It also receives 3J correlations from H-3 and H-5.

  • C-4 (141.8 ppm): Confirmed by 2J correlations from both H-3 and H-5, and a 3J correlation from H-6.

  • C-2 (112.4 ppm): Differentiated from C-6 by its lack of an HSQC cross-peak (it is quaternary) and confirmed by a 3J HMBC correlation from H-6.

Conclusion

The structural elucidation of 2-Bromo-1-cyclobutoxy-4-nitrobenzene requires a synthesis of theoretical electronic principles and rigorous analytical execution. By understanding the causality behind substituent effects—such as the heavy atom effect of bromine and the resonance shielding of the cyclobutoxy group—researchers can accurately predict chemical shifts. Coupling this theoretical framework with a self-validating 1D/2D NMR acquisition protocol ensures absolute confidence in molecular characterization, paving the way for its reliable use in downstream synthetic applications.

References

  • Stasyuk, O. A., et al. "The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes." Physical Chemistry Chemical Physics (RSC), 2017. URL:[Link]

  • Oszczapowicz, J. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." International Journal of Molecular Sciences (MDPI), 2005. URL:[Link]

  • ACS Publications. "NMR data JOC - AWS (Supporting Information)." Journal of Organic Chemistry. URL: [Link]

  • National Institutes of Health. "2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region." PMC, 2011. URL:[Link]

Sources

Exploratory

Mechanistic Evaluation and Optimization of Etherification for the Synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

Executive Summary The compound 2-Bromo-1-cyclobutoxy-4-nitrobenzene (CAS: 2378806-50-7) is a highly valued, sterically hindered aryl ether[1]. It serves as a critical structural building block in the development of advan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Bromo-1-cyclobutoxy-4-nitrobenzene (CAS: 2378806-50-7) is a highly valued, sterically hindered aryl ether[1]. It serves as a critical structural building block in the development of advanced therapeutics, particularly in the synthesis of targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras)[2]. The presence of the ortho-bromo and para-nitro groups provides versatile synthetic handles for subsequent downstream modifications, including Suzuki-Miyaura cross-coupling and reductive amination[2].

This technical guide elucidates the mechanistic rationale and provides a self-validating experimental protocol for the synthesis of this molecule, specifically addressing the inherent challenges of cyclobutyl ring etherification.

Strategic Rationale: Overcoming Cyclobutyl Ring Strain

The synthesis of cyclobutyl aryl ethers presents a unique mechanistic bottleneck. Attempting a classical Williamson ether synthesis—using 2-bromo-4-nitrophenol and a cyclobutyl halide (e.g., cyclobutyl bromide) under basic conditions (e.g., K₂CO₃ in DMF)—typically results in reaction failure.

The Causality of Failure: The secondary nature of the cyclobutyl carbon, combined with immense internal ring strain (~26 kcal/mol), makes the required Sₙ2 transition state highly unfavorable. When exposed to a base, the reaction thermodynamically favors an E2 elimination pathway to relieve steric strain, yielding cyclobutene gas rather than the desired ether.

The Mitsunobu Advantage: To circumvent basic elimination, the Mitsunobu reaction is the preferred pathway[3]. By utilizing cyclobutanol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the reaction operates via a redox-condensation mechanism under mild, neutral-to-slightly-acidic conditions. This completely suppresses the E2 elimination pathway.

Mechanistic Elucidation of the Mitsunobu Etherification

The success of this specific etherification relies heavily on the pKa of the starting phenol. 2-Bromo-4-nitrophenol possesses a highly depressed pKa (~5.5) due to the strong electron-withdrawing effects of the nitro and bromo groups. This high acidity is the thermodynamic engine of the Mitsunobu cycle.

  • Betaine Formation: The reaction initiates with the nucleophilic attack of PPh₃ onto the N=N double bond of DIAD, generating a zwitterionic Morrison-Brunn-Huisgen betaine intermediate.

  • Protonation (The Critical Step): The highly acidic 2-bromo-4-nitrophenol rapidly donates a proton to the basic nitrogen of the betaine. If the phenol were not sufficiently acidic (pKa > 11), the betaine would prematurely decompose.

  • Activation: The protonated betaine reacts with cyclobutanol. The oxygen of the cyclobutanol attacks the phosphorus atom, displacing the reduced DIAD (a hydrazine derivative) and forming a highly electrophilic alkoxyphosphonium ion.

  • Sₙ2 Displacement: The resulting phenoxide anion attacks the activated cyclobutyl carbon via an Sₙ2 mechanism. The exceptional thermodynamic stability of the leaving group, triphenylphosphine oxide (TPPO), drives the reaction to completion, yielding 2-Bromo-1-cyclobutoxy-4-nitrobenzene.

Mitsunobu_Mechanism A PPh3 + DIAD B Betaine Intermediate A->B Nucleophilic Attack C Protonated Betaine (+ Phenoxide) B->C Protonation by 2-Bromo-4-nitrophenol D Alkoxyphosphonium Ion C->D Addition of Cyclobutanol E 2-Bromo-1-cyclobutoxy- 4-nitrobenzene + TPPO D->E SN2 Displacement by Phenoxide

Fig 1. Mechanistic cycle of the Mitsunobu etherification for cyclobutyl aryl ethers.

Quantitative Data & Optimization

To validate the strategic choice of the Mitsunobu reaction over the Williamson ether synthesis, the following quantitative parameters summarize the reaction profiles. DIAD is selected over DEAD (diethyl azodicarboxylate) due to its superior thermal stability and safety profile during scale-up.

Table 1: Comparative Analysis of Etherification Strategies
ParameterWilliamson Ether SynthesisMitsunobu Reaction (Optimized)
Reagents Cyclobutyl bromide, K₂CO₃Cyclobutanol, PPh₃, DIAD
Solvent DMFAnhydrous THF
Temperature 80 °C0 °C to Room Temperature
Reaction Time 24 hours12 hours
Yield Profile < 15% (Poor)75 - 85% (Excellent)
Primary Byproducts Cyclobutene (Gas), Unreacted PhenolTPPO, Reduced DIAD (Hydrazine)
Mechanistic Flaw E2 Elimination dominates over Sₙ2Avoids basic elimination entirely

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. The order of addition is strictly enforced to prevent the thermal degradation of the betaine intermediate prior to protonation.

Reagents Required:

  • 2-Bromo-4-nitrophenol: 1.0 equivalent (eq)

  • Cyclobutanol: 1.2 eq

  • Triphenylphosphine (PPh₃): 1.5 eq

  • Diisopropyl azodicarboxylate (DIAD): 1.5 eq

  • Anhydrous Tetrahydrofuran (THF): 10 mL per gram of phenol

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with inert nitrogen (N₂) gas. Add 2-bromo-4-nitrophenol (1.0 eq), cyclobutanol (1.2 eq), and PPh₃ (1.5 eq).

  • Solvation: Dissolve the solid mixture in anhydrous THF. Ensure complete dissolution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C. Causality: DIAD addition is highly exothermic; cooling prevents the explosive decomposition of the azodicarboxylate.

  • Activation: Add DIAD (1.5 eq) dropwise over 30 minutes via a syringe pump. The solution will typically turn a deep yellow/orange as the betaine forms and is subsequently protonated.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 12 hours under N₂.

  • Workup: Quench the reaction with a small amount of water (1 mL) and concentrate the mixture in vacuo to remove the THF.

  • Purification: Suspend the crude residue in cold diethyl ether/hexane (1:1). Causality: This forces the bulk of the TPPO byproduct to precipitate out of solution. Filter the solid TPPO. Concentrate the filtrate and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 2-Bromo-1-cyclobutoxy-4-nitrobenzene.

Workflow N1 Preparation Dry THF, N2 atm N2 Cooling 0 °C Bath N1->N2 N3 DIAD Addition Dropwise N2->N3 N4 Reaction RT, 12h N3->N4 N5 Workup Concentration N4->N5 N6 Purification Silica Gel Column N5->N6

Fig 2. Step-by-step experimental workflow for the Mitsunobu synthesis protocol.

References

  • Appchem. 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran | 1072944-62-7 (Catalog detailing 2-Bromo-1-cyclobutoxy-4-nitrobenzene CAS 2378806-50-7). Retrieved from 1

  • National Institutes of Health (NIH) / PMC. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Retrieved from 2

  • Arkivoc. Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Retrieved from 3

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling and Application of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest revision of this document, a specific, publicly available Material Safety Data Sheet (MSDS) for 2-Bromo-1-cyclobutoxy-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest revision of this document, a specific, publicly available Material Safety Data Sheet (MSDS) for 2-Bromo-1-cyclobutoxy-4-nitrobenzene has not been identified. The following guide has been meticulously compiled by extrapolating data from the safety profiles of numerous structurally analogous compounds, including various substituted bromonitrobenzenes. This approach provides a robust and scientifically grounded framework for risk assessment and safe handling, essential for professionals in research and development.

Section 1: Compound Identity and Physicochemical Profile

2-Bromo-1-cyclobutoxy-4-nitrobenzene is a substituted aromatic compound. Its structure, featuring a bromonitrobenzene core with a cyclobutoxy ether linkage, suggests its potential utility as an intermediate in medicinal chemistry and materials science. The combination of a reactive bromo-group, an electron-withdrawing nitro-group, and the ether linkage provides multiple sites for synthetic modification.

1.1: Chemical Structure

Caption: Chemical structure of 2-Bromo-1-cyclobutoxy-4-nitrobenzene.

1.2: Estimated Physicochemical Properties

The following properties are estimated based on data from structurally related compounds like 2-bromo-1-ethoxy-4-nitrobenzene and 2-bromo-1-tert-butyl-4-nitrobenzene. These values are crucial for predicting the compound's behavior in experimental settings.

PropertyEstimated Value/StateRationale & Significance
Molecular Formula C₁₀H₁₀BrNO₃Derived from the chemical structure.
Molecular Weight ~272.10 g/mol Important for stoichiometric calculations in synthesis.
Physical State SolidSimilar substituted nitrobenzenes are typically solids at room temperature[1].
Appearance White to light yellow crystalline powderA common appearance for nitrated aromatic compounds[1][2].
Melting Point Data not availableExpected to be a defined melting point, characteristic of a pure crystalline solid.
Solubility Insoluble in water; Soluble in organic solvents (e.g., DCM, Acetone, Ethyl Acetate)The nonpolar aromatic ring and cyclobutyl group dominate, suggesting poor aqueous solubility but good solubility in common organic solvents.
logP (Octanol/Water) ~3.0 - 4.0Estimated based on analogs like 2-bromonitrobenzene (logPow: 2.52)[1] and 2-bromo-1-tert-butyl-4-nitrobenzene (XLogP3: 4.1)[3]. This indicates a high potential for bioaccumulation.

Section 2: Hazard Identification and Toxicological Assessment

Based on consistent GHS classifications for analogous compounds, 2-Bromo-1-cyclobutoxy-4-nitrobenzene is presumed to be hazardous.[3][4] The primary risks are associated with acute toxicity and irritation.

2.1: GHS Classification (Predicted)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][3][4]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][4]

2.2: Hazard Pictograms and Signal Word

Signal Word: Warning

2.3: Toxicological Narrative

The toxicity profile is driven by the substituted bromonitrobenzene core.

  • Mechanism of Irritation: As an alkylating agent precursor, the compound can react with biological nucleophiles in the skin and mucous membranes, leading to irritation and potential sensitization. The nitro group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[1] Ingestion is a less common but significant route of exposure in a laboratory setting.[1][5]

  • Chronic Effects: Data on long-term exposure is unavailable. However, many aromatic nitro compounds are known to cause damage to organs, particularly the blood (e.g., methemoglobinemia), through prolonged or repeated exposure. Therefore, minimizing chronic exposure is a critical safety objective. Carcinogenic and mutagenic effects are not identified for close analogs, but data is limited.[1]

Section 3: Laboratory Handling and Risk Mitigation

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

3.1: Engineering Controls & Workflow

The primary engineering control is a certified chemical fume hood to manage airborne particles and potential vapors.

G cluster_0 Preparation & Weighing cluster_1 Reaction & Workup cluster_2 Purification & Disposal Prep Compound Storage (Cool, Dry, Ventilated) Weigh Weighing in Fume Hood (Vented Balance Enclosure) Prep->Weigh Transport in sealed container Reaction Reaction Setup (Closed System in Fume Hood) Weigh->Reaction Transfer carefully Workup Aqueous Workup / Extraction (in Fume Hood) Reaction->Workup Quench/Transfer Purify Purification (e.g., Chromatography in Fume Hood) Workup->Purify Waste Waste Segregation (Halogenated Organic Waste) Purify->Waste

Caption: Recommended laboratory workflow for handling the compound.

3.2: Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin, eye, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against incidental contact. For prolonged handling or immersion, switch to heavier-duty gloves like butyl rubber and consult a glove compatibility chart.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]Protects against splashes and airborne dust. Goggles are required when there is a significant splash risk.
Skin/Body Flame-resistant laboratory coatProtects skin and personal clothing from contamination.[6]
Respiratory Not required if handled exclusively in a fume hood.If weighing outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[6]

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is crucial.

4.1: First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

4.2: Spill Response Protocol

start Spill Detected q1 Is spill large or outside containment? start->q1 evacuate Evacuate Area Alert EHS q1->evacuate Yes ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) q1->ppe No contain Cover with inert absorbent (e.g., vermiculite, sand) ppe->contain collect Carefully sweep/scoop into a sealed container contain->collect clean Wipe area with a suitable solvent (e.g., acetone), then soap and water collect->clean dispose Label container as 'Halogenated Organic Waste' Arrange for proper disposal clean->dispose end Spill Neutralized dispose->end

Caption: Logical flow for responding to a laboratory spill.

Section 5: Synthesis and Reactivity Considerations

5.1: Potential Synthetic Route

A plausible synthesis involves a Williamson ether synthesis, a standard and robust method in organic chemistry.

  • Step 1: Bromination of 4-nitrophenol. This step would yield 2-bromo-4-nitrophenol.

  • Step 2: Williamson Ether Synthesis. The resulting bromonitrophenol is reacted with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a weak base like potassium carbonate (K₂CO₃) to form the desired ether.[8]

This proposed route is based on established chemical principles for synthesizing similar alkoxy-substituted nitrobenzenes.[8]

5.2: Chemical Stability and Incompatibilities
  • Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light).

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and reducing agents. The nitro group can react exothermically with strong reducing agents.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Waste Disposal: Collect all waste material (including contaminated absorbents, gloves, and glassware) in a clearly labeled, sealed container.[1] The waste should be designated as "Halogenated Organic Waste" and disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][5] Do not allow the product to enter drains or waterways.[1]

References

  • C/D/N Isotopes, Inc. (2015). Safety Data Sheet: 2-Bromonitrobenzene-d4.
  • PubChem. (2026). 2-Bromo-1-tert-butyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2026). 2-Bromo-1-ethoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Nitrotoluene.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Bromoethoxy)-4-nitrobenzene.
  • Piancatelli, G., D'Auria, M., & D'Onofrio, F. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules.
  • Thermo Fisher Scientific. (2026). Safety Data Sheet: 1-Bromo-4-nitrobenzene.
  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Bromoethyl)-4-nitrobenzene.
  • BenchChem. (2026). Technical Support Center: Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene.
  • NIST. (n.d.). Benzene, 1-(2-bromoethyl)-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Strategic Derivatization of 2-Bromo-1-cyclobutoxy-4-nitrobenzene: A Privileged Scaffold in Modern Medicinal Chemistry

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2-Bromo-1-cyclobutoxy-4-nitrobenzene (CAS:)[1] Executive Summary & Structural Rationale As a Senior Application Sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2-Bromo-1-cyclobutoxy-4-nitrobenzene (CAS:)[1]

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity with metabolic stability during hit-to-lead optimization. The incorporation of strained carbocycles represents a highly effective strategy to overcome these hurdles. 2-Bromo-1-cyclobutoxy-4-nitrobenzene is a highly versatile, commercially available building block that perfectly encapsulates this modern design philosophy.

The molecule features three distinct functional domains:

  • The Cyclobutoxy Motif: Replaces traditional linear alkyl ethers (like isopropoxy or butoxy) to induce conformational restriction, reduce the number of rotatable bonds, and significantly enhance metabolic stability against CYP450-mediated oxidative dealkylation, as detailed in recent comprehensive reviews on[2].

  • The Ortho-Bromo Group: An ideal, highly reactive electrophilic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Para-Nitro Group: A robust precursor that can be selectively reduced to an aniline for subsequent amide coupling, or, utilizing advanced catalytic methodologies, undergo direct[3].

Physicochemical Profiling: The Cyclobutoxy Advantage

To understand the causality behind selecting a cyclobutoxy ether over simpler alkoxy alternatives, we must look at the quantitative physicochemical impact. The puckered conformation of the cyclobutane ring buries the ether oxygen slightly, altering the topological polar surface area (TPSA) presentation and shielding the α -protons from enzymatic attack.

Table 1: Comparative Physicochemical Data of Alkoxy-Nitrobenzene Derivatives
Structural MotifClogP (Calculated)TPSA (Ų)Rotatable BondsMetabolic Stability (HLM t 1/2​ )Steric Hindrance at C-Br
1-Methoxy 2.4554.92Low (Rapid O-demethylation)Minimal
1-Isopropoxy 3.2054.93ModerateModerate
1-Cyclobutoxy 3.5554.93High (Steric shielding) High

Data represents generalized computational modeling for 2-bromo-4-nitro-alkoxybenzenes to illustrate lead-optimization trajectories.

Orthogonal Derivatization Workflows

The true power of 2-Bromo-1-cyclobutoxy-4-nitrobenzene lies in its orthogonal reactivity. The distinct electronic and steric properties of the bromo and nitro groups allow for sequential, site-specific functionalization without the need for complex protecting group strategies.

Workflow Core 2-Bromo-1-cyclobutoxy -4-nitrobenzene Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst Arylboronic Acid Aniline Nitro Reduction (Aniline Formation) Core->Aniline Selective Reduction (Preserve C-Br) Suzuki->Aniline Fe, NH4Cl EtOH/H2O Amide Amide Coupling / Buchwald-Hartwig Aniline->Amide R-COCl or Aryl-X + Pd

Fig 1: Orthogonal derivatization workflow for 2-Bromo-1-cyclobutoxy-4-nitrobenzene.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every reagent and condition is selected with specific mechanistic causality to ensure high yields and prevent side reactions.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Design: The steric bulk of the ortho-cyclobutoxy group can impede the transmetalation and reductive elimination steps of the catalytic cycle. Therefore, Pd(dppf)Cl2​ is selected over standard Pd(PPh3​)4​ . The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and preventing catalyst deactivation. A biphasic 1,4-Dioxane/Water mixture ensures complete dissolution of both the lipophilic organic substrate and the inorganic base ( K2​CO3​ ).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 2-Bromo-1-cyclobutoxy-4-nitrobenzene (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add anhydrous K2​CO3​ (2.5 equiv, 2.5 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water (10 mL). Degas the suspension by bubbling Argon through the mixture for 15 minutes. Critical Step: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%). Seal the flask and heat to 90 °C for 6 hours under Argon.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield the biaryl product.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Trans- metalation OxAdd->TransMet + Base + Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim - B(OH)3 - Halide RedElim->Pd0 + Product (Biaryl)

Fig 2: Palladium-catalyzed Suzuki-Miyaura catalytic cycle at the C-Br bond.

Protocol B: Chemoselective Nitro Reduction (Béchamp Variant)

Causality & Design: If the synthetic route requires functionalizing the para-position before the ortho-position, the nitro group must be reduced while leaving the C-Br bond intact. Standard catalytic hydrogenation (Pd/C, H2​ ) will cause rapid hydrodehalogenation (loss of the bromine atom). To prevent this, a mild, self-buffering Iron/Ammonium Chloride system is employed. This relies on single-electron transfer from the iron surface, which is completely chemoselective for the nitro group over the aryl bromide.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitroarene intermediate (1.0 equiv, 1.0 mmol) in a 3:1 mixture of Ethanol and Water (12 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 5.0 mmol) and solid Ammonium Chloride ( NH4​Cl , 5.0 equiv, 5.0 mmol).

  • Reaction Execution: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 2 hours. The reaction progress can be monitored by TLC (disappearance of the yellow nitro compound).

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot Ethyl Acetate.

  • Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield the aniline derivative. The product is typically pure enough (>95%) for immediate downstream amide coupling.

Conclusion

2-Bromo-1-cyclobutoxy-4-nitrobenzene is far more than a simple chemical commodity; it is a strategically designed scaffold. By leveraging the metabolic stability of the cyclobutane ring and the orthogonal reactivity of its bromo and nitro substituents, medicinal chemists can rapidly generate diverse, high-quality biaryl and anilide libraries. Strict adherence to the mechanistic principles outlined in the protocols above ensures robust, reproducible, and scalable synthetic workflows.

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem URL:[Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes Source: Journal of the American Chemical Society URL:[Link]

  • CAS 2378806-50-7: 2-Bromo-1-cyclobutoxy-4-nitrobenzene Source: ChemBK Database URL:[Link]

Sources

Foundational

Toxicity and Safety Profile of Cyclobutoxy-Substituted Nitrobenzenes: A Predictive Toxicological Framework

An In-Depth Technical Guide Abstract Cyclobutoxy-substituted nitrobenzenes represent a chemical class of growing interest, merging the electronically versatile nitroaromatic core with the metabolically robust cyclobutoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Cyclobutoxy-substituted nitrobenzenes represent a chemical class of growing interest, merging the electronically versatile nitroaromatic core with the metabolically robust cyclobutoxy moiety. While nitroaromatic compounds are prevalent in pharmaceuticals and industrial chemicals, their use is often tempered by a well-documented toxicity profile driven by reductive metabolism.[1][2][3] Conversely, the cyclobutane motif is increasingly employed in medicinal chemistry to enhance metabolic stability and fine-tune physicochemical properties.[4][5] Direct toxicological data on this hybrid class of compounds is not extensively available in public literature. This guide, therefore, provides a predictive toxicological framework for researchers. By synthesizing the known mechanistic toxicology of the nitrobenzene core with the anticipated pharmacokinetic influence of the cyclobutoxy substituent, we establish a robust, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded strategy for safety assessment. We will detail the primary toxicity mechanisms, outline a comprehensive preclinical testing cascade with step-by-step protocols, and provide the causal logic behind each experimental choice, enabling scientists to proactively evaluate and de-risk novel chemical entities within this class.

Introduction: A Convergence of Function and Stability

The strategic design of novel chemical entities often involves the combination of pharmacologically active scaffolds with structural motifs that confer desirable drug-like properties. Cyclobutoxy-substituted nitrobenzenes exemplify this approach.

  • The Nitroaromatic Core: The nitrobenzene scaffold is a cornerstone in chemical synthesis, serving as a precursor for anilines and as a key component in various dyes, explosives, and pharmaceuticals.[3][6] Its potent electron-withdrawing nature is fundamental to its chemical reactivity and, consequently, its biological activity and toxicity.[7] Several approved drugs contain a nitroaromatic fragment, leveraging its properties for antimicrobial, antiprotozoal, or anticancer activity.[2]

  • The Cyclobutoxy Substituent: In modern medicinal chemistry, small carbocyclic rings like cyclobutane are utilized as "bioisosteres" to replace less stable groups, such as tert-butyl or gem-dimethyl functionalities.[4][5] Introducing a cyclobutoxy group can enhance metabolic stability by blocking sites of oxidative metabolism, reduce planarity, and optimize lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[4]

This guide aims to construct a reliable, predictive safety profile for this specific chemical class. Our approach is to deconstruct the molecule into its core components and build a toxicological assessment strategy based on the well-established principles governing each part. We will explore the mechanisms of nitroaromatic toxicity and theorize how the pharmacokinetic influence of the cyclobutoxy group modulates this profile, culminating in a practical framework for preclinical safety evaluation.

The Toxicological Profile of the Nitroaromatic Core

The toxicity of nitrobenzene and its derivatives is not typically caused by the parent molecule itself but rather by its metabolic activation products.[8][9] Understanding this bioactivation is paramount to predicting and testing for potential safety liabilities.

Primary Mechanism: Reductive Metabolism

The central pathway in nitroaromatic toxicity is the reduction of the nitro group (-NO₂) to a series of reactive intermediates.[9][10][11] This multi-step process is primarily carried out by anaerobic bacteria in the gastrointestinal tract and, to a lesser extent, by hepatic nitroreductases.[9][12][13]

The key steps are:

  • Nitrobenzene to Nitrosobenzene: A two-electron reduction converts the nitro group to a nitroso (-N=O) group.

  • Nitrosobenzene to Phenylhydroxylamine: A further two-electron reduction yields the highly reactive phenylhydroxylamine (-NHOH) intermediate.

  • Further Reduction/Rearrangement: Phenylhydroxylamine can be further reduced to aniline or undergo rearrangement to form aminophenols.[8]

The nitroso and hydroxylamine intermediates are highly electrophilic and are considered the ultimate toxicants responsible for the major adverse effects associated with this chemical class.[9][11]

Metabolic_Activation cluster_0 Metabolic Bioactivation of Nitrobenzene cluster_1 Key Toxicological Outcomes NB Nitrobenzene (Parent Compound) NSO Nitrosobenzene (Reactive Intermediate) NB->NSO 2e- Reduction (Nitroreductases) PHA Phenylhydroxylamine (Ultimate Toxicant) NSO->PHA 2e- Reduction Ox_Stress Oxidative Stress NSO->Ox_Stress ROS Generation AN Aniline (Metabolite) PHA->AN 2e- Reduction MetHb Methemoglobinemia PHA->MetHb Redox Cycling DNA_Adducts Genotoxicity PHA->DNA_Adducts Covalent Binding Workflow cluster_0 Tier 1: In Vitro Hazard Identification cluster_1 Tier 2: In Vivo Confirmation & Characterization cluster_2 Data Analysis & Risk Assessment Ames Bacterial Mutagenicity (Ames Test) Micro Mammalian Genotoxicity (Micronucleus Assay) Ames->Micro If positive Cyto Cytotoxicity (e.g., HepG2 Assay) Micro->Cyto MetHb Methemoglobin Formation (In Vitro Blood Assay) Cyto->MetHb Acute Acute Toxicity (LD50) Rodent MetHb->Acute Proceed if risk-benefit is acceptable Repeat Repeat-Dose Study (28-day) Rodent Acute->Repeat Risk Integrated Risk Assessment Repeat->Risk QSAR QSAR Modeling (logP, ELUMO) QSAR->Risk

Tiered preclinical safety assessment workflow.
In Vitro Toxicology Screening Cascade

The causality behind this workflow is to fail fast and cheap. In vitro assays can quickly identify non-viable candidates without the use of animals. The inclusion of a metabolic activation system (S9 fraction) is critical.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To assess mutagenic potential by detecting reverse mutations in indicator strains of Salmonella typhimurium. [14]* Methodology:

    • Strain Selection: Utilize a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) and consider including strains sensitive to nitroaromatics (e.g., TA98NR, TA100NR).

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (rat liver S9 fraction) to detect metabolites that are mutagenic.

    • Procedure: Prepare serial dilutions of the test compound. Mix with the bacterial culture and either S9 mix or a buffer. Pour onto minimal glucose agar plates.

    • Incubation: Incubate plates at 37°C for 48-72 hours.

    • Endpoint: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the vehicle control indicates a positive result.

  • Causality: A positive result, especially in the presence of S9, strongly suggests that metabolites of the compound are capable of altering DNA, a primary screen for carcinogenic potential. [6] Protocol 2: In Vitro Micronucleus Assay

  • Objective: To detect chromosomal damage in mammalian cells by visualizing micronuclei (small nuclei containing fragments of chromosomes). [14]* Methodology:

    • Cell System: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

    • Treatment: Expose cell cultures to a range of concentrations of the test compound, with and without S9 activation, for a short (3-6 hour) and long (24 hour) exposure period. Include positive and negative controls.

    • Harvest: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells. Harvest and fix the cells.

    • Staining & Scoring: Stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye) and score the frequency of micronuclei in binucleated cells under a microscope.

  • Causality: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. A positive result provides strong evidence of genotoxic potential in a more biologically relevant mammalian system. [15]

In Vivo Toxicology Studies

If in vitro results are acceptable, in vivo studies are required to understand the compound's effects in a whole organism.

  • Acute Toxicity Study: A dose-range finding study in rodents (e.g., rats) to determine the median lethal dose (LD₅₀) and identify signs of acute toxicity. [16][17]Close observation for signs of methemoglobinemia (cyanosis, chocolate-brown blood) is critical.

  • 28-Day Repeat-Dose Study: This is the cornerstone for identifying target organs.

    • Design: Administer the compound daily (e.g., via oral gavage) to rodents at three dose levels for 28 days.

    • Key Endpoints:

      • Hematology: Complete blood counts, with specific measurement of methemoglobin and microscopic evaluation for Heinz bodies.

      • Clinical Chemistry: Liver function enzymes (ALT, AST), kidney function markers (BUN, creatinine).

      • Histopathology: Microscopic examination of key target organs identified for nitrobenzenes: liver, kidneys, spleen, and testes. [10][18]

Structure-Toxicity Relationship (STR) Data

Quantitative Structure-Activity Relationship (QSAR) models are valuable for contextualizing experimental data and predicting the toxicity of related analogues. [3][19]For nitroaromatic compounds, toxicity has been shown to correlate with several key molecular descriptors.

DescriptorPhysicochemical MeaningCorrelation with ToxicitySource
logP Logarithm of the Octanol-Water Partition CoefficientPositive correlation; higher lipophilicity often leads to increased membrane penetration and toxicity.[7][20]
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalNegative correlation; a lower ELUMO indicates greater electrophilicity and higher reactivity of the nitro group, leading to increased toxicity.[16][20]
σ (Sigma) Hammett ConstantPositive correlation for electron-withdrawing substituents, which enhance the electrophilicity of the nitroaromatic system.[21]

Table 1: Key QSAR descriptors for predicting nitroaromatic toxicity.

Risk Assessment and Conclusion

The toxicological profile of a novel cyclobutoxy-substituted nitrobenzene is predicted to be qualitatively similar to that of other nitroaromatics, with methemoglobinemia and genotoxicity being the primary hazards. The key determinant of its quantitative risk profile will be the modulatory effect of the cyclobutoxy group on the compound's ADME properties.

Key Predictive Insights:

  • Hazard: The hazard is driven by the reductive metabolism of the nitro group to reactive nitroso and hydroxylamine intermediates.

  • Exposure: The cyclobutoxy group will influence the internal exposure by altering absorption, distribution, and potentially reducing clearance through improved metabolic stability at its position of attachment. [5]* Risk: The overall risk is a function of this hazard and exposure. A cyclobutoxy group that significantly increases absorption and bioavailability could potentially increase toxicity, even if it makes the rest of the molecule more stable. Conversely, a substitution pattern that directs the molecule to rapid excretion could decrease toxicity.

Therefore, the comprehensive experimental framework detailed in this guide is not merely recommended; it is essential. By systematically executing the in vitro and in vivo protocols, researchers can move from a predicted safety profile to a definitive one, enabling data-driven decisions in the development of novel cyclobutoxy-substituted nitrobenzene compounds.

References

  • Cronin, M. T., & Schultz, T. W. (1998). Quantitative structure-activity analyses of nitrobenzene toxicity to Tetrahymena pyriformis. Chemical research in toxicology, 11(9), 988–995. [Link]

  • DFG. (2012). Nitrobenzene - Re-evaluation of the Carcinogenicity. The MAK-Collection for Occupational Health and Safety. [Link]

  • Public Health England. (2019). Nitrobenzene: toxicological overview. GOV.UK. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Nitrobenzene. National Center for Biotechnology Information. [Link]

  • Cronin, M. T., & Schultz, T. W. (1998). Quantitative Structure−Activity Analyses of Nitrobenzene Toxicity to Tetrahymena pyriformis. Chemical Research in Toxicology, 11(9), 988-995. [Link]

  • IPCS INCHEM. (2003). Nitrobenzene (EHC 230). International Programme on Chemical Safety. [Link]

  • Puzyn, T., Leszczynska, D., & Leszczynski, J. (2007). Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. [Link]

  • Kumar, V., et al. (2022). Clinical features and management of poisoning due to nitrobenzene containing pesticide and plant growth stimulator: a case report. Egyptian Journal of Forensic Sciences, 12(1), 1-5. [Link]

  • Gooch, J. W., et al. (2017). In Vivo Toxicity of Nitroaromatics: A Comprehensive Quantitative Structure-Activity Relationship Study. Environmental Toxicology and Chemistry, 36(8), 2051-2060. [Link]

  • Gooch, J. W., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2051-2060. [Link]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673-692. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. atsdr.cdc.gov. [Link]

  • Toropov, A. A., et al. (2008). The effects of characteristics of substituents on toxicity of the nitroaromatics: HiT QSAR study. Journal of molecular modeling, 14(9), 829-844. [Link]

  • Raza, H., & Rauf, A. (2015). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental science and pollution research international, 22(17), 12791–12800. [Link]

  • Roy, K., et al. (2020). In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse. Journal of hazardous materials, 399, 122981. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. National Center for Biotechnology Information. [Link]

  • da Silva, A. B. F., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1545-1577. [Link]

  • Idakwo, G. O., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15219. [Link]

  • Roy, K., et al. (2019). In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds. ResearchGate. [Link]

  • Huang, Q. G., et al. (1995). The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies. Chemosphere, 30(5), 915-923. [Link]

  • Boelsterli, U. A., & Bloomer, J. C. (2007). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Current drug metabolism, 8(4), 347-361. [Link]

  • Wang, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International journal of molecular sciences, 22(16), 8557. [Link]

  • Ye, T., et al. (2023). Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure. Frontiers in Pharmacology, 14, 1248816. [Link]

  • Rickert, D. E. (1987). A critical review of the literature on nitrobenzene toxicity. Critical reviews in toxicology, 18(1), 23-38. [Link]

  • Am Ende, C. W., et al. (2023). Drug Substance and Drug Product Workflows for Quality Risk Management for the Presence of Nitrosamines in Medicines. Organic Process Research & Development, 27(6), 1007-1030. [Link]

  • Sijm, M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]

  • Xu, J. B., et al. (2002). Quantitative structure-activity relationships for the toxicity of nitrobenzenes to Tetrahymena thermophila. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 37(4), 563-571. [Link]

  • European Federation of Pharmaceutical Industries and Associations (EFPIA). (2022). Workflows for Quality risk management of nitrosamine risks in medicines. efpia.eu. [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS omega, 6(13), 8863–8871. [Link]

  • Sijm, M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]

  • Kato, R., et al. (1967). Hypersensitive toxicity of 5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine in the pregnant rat. Japanese journal of pharmacology, 17(3), 381-392. [Link]

  • Chem Help ASAP. (2023, October 4). in vitro assays used in preclinical safety. YouTube. [Link]

  • Pro-Arruda, A., et al. (2019). Cyclodextrin Reduces Intravenous Toxicity of a Model Compound. Journal of pharmaceutical sciences, 108(6), 1934-1943. [Link]

Sources

Protocols & Analytical Methods

Method

Chemoselective Reduction of 2-Bromo-1-cyclobutoxy-4-nitrobenzene: Application Note &amp; Protocol

Executive Summary & Mechanistic Rationale The reduction of nitroarenes to primary anilines is a foundational transformation in pharmaceutical synthesis[1]. However, the presence of the aryl bromide in 2-Bromo-1-cyclobuto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The reduction of nitroarenes to primary anilines is a foundational transformation in pharmaceutical synthesis[1]. However, the presence of the aryl bromide in 2-Bromo-1-cyclobutoxy-4-nitrobenzene introduces a critical chemoselectivity challenge. Standard catalytic hydrogenation (e.g., Pd/C with H₂) inevitably leads to competitive hydrodehalogenation, cleaving the labile C–Br bond and yielding undesired debrominated byproducts[2].

To preserve the aryl bromide while fully reducing the nitro group to yield 3-bromo-4-cyclobutoxyaniline , a single-electron transfer (SET) mechanism is required. The Béchamp-type reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) operates under mild, weakly acidic conditions[3]. This method ensures the integrity of both the halogen and the cyclobutoxy ether by relying on a proton-coupled electron transfer (PCET) at the iron surface, which is highly selective for the highly polarized N–O bonds over the C–Br bond.

Workflow Visualization

ChemoselectiveReduction Substrate 2-Bromo-1-cyclobutoxy- 4-nitrobenzene PdC Pd/C, H2 (Standard Hydrogenation) Substrate->PdC Path A FeNH4Cl Fe powder, NH4Cl (Béchamp-type Reduction) Substrate->FeNH4Cl Path B Debrom Hydrodehalogenation (Loss of Bromine) PdC->Debrom C-Br Cleavage Target 3-Bromo-4-cyclobutoxyaniline (Target Amine) FeNH4Cl->Target Chemoselective

Decision tree for the chemoselective reduction of halonitrobenzenes.

Comparative Data: Reducing Agents for Halonitrobenzenes

Reduction MethodReagents & ConditionsChemoselectivity (C–Br Retention)Typical YieldScalability & Safety Profile
Catalytic Hydrogenation Pd/C, H₂ (1-5 atm), MeOHPoor (<10%)N/A (Debrominated)High risk of dehalogenation[2].
Iron-Mediated (Primary) Fe powder, NH₄Cl, EtOH/H₂O, 80 °CExcellent (>98%)85–95%Highly scalable, inexpensive, robust[3].
Tin-Mediated (Secondary) SnCl₂·2H₂O, EtOH, 70 °CExcellent (>95%)80–90%Poor scalability due to toxic tin waste[1].
Zinc-Mediated Zn dust, NH₄Cl, H₂O/Surfactant, RTGood (>90%)75–85%Moderate; requires vigorous stirring[4].

Primary Protocol: Iron/Ammonium Chloride Reduction

This protocol leverages the Fe/NH₄Cl system, which is the industry standard for scalable, chemoselective nitro reduction in the presence of sensitive halogens[1].

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a round-bottom flask with 2-Bromo-1-cyclobutoxy-4-nitrobenzene (1.0 eq).

  • Suspend the substrate in a solvent mixture of Ethanol and Water (4:1 v/v, approx. 10 mL/mmol).

  • Causality: Ethanol solubilizes the hydrophobic cyclobutoxy-bearing substrate. Water is essential to dissolve the NH₄Cl, acting as an electrolyte to facilitate the electron transfer at the iron surface.

Step 2: Reagent Addition

  • Add Ammonium Chloride (NH₄Cl, 3.0 eq) and Iron powder (Fe, 325 mesh, 5.0 eq)[3].

  • Causality: NH₄Cl acts as a mild, non-nucleophilic proton source. It continuously etches the iron surface, preventing passivation by iron oxides, without being acidic enough to cleave the cyclobutoxy ether or promote debromination.

Step 3: Thermal Activation

  • Equip the flask with a reflux condenser and heat the mixture to 75–80 °C under vigorous stirring for 2–4 hours.

  • Causality: Vigorous stirring is critical in this heterogeneous reaction to maximize the collision frequency between the dissolved nitroarene and the solid iron particles.

Step 4: In-Process Control (IPC) & Self-Validation

  • Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Validation: The reaction mixture will physically transition from a yellow solution to a dark brown/black slurry as Fe⁰ is oxidized to Fe₂O₃/Fe₃O₄. The reaction is self-validating when the starting material spot completely disappears, replaced by a highly polar, UV-active baseline spot (the amine).

Step 5: Workup and Isolation

  • Cool the mixture to 40 °C and filter warm through a tightly packed pad of Celite®[1].

  • Causality: Warm filtration prevents the newly formed 3-bromo-4-cyclobutoxyaniline from crystallizing and co-precipitating with the iron oxide waste trapped on the Celite.

  • Wash the filter cake generously with Ethyl Acetate (EtOAc).

  • Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target amine.

Secondary Protocol: Tin(II) Chloride Reduction

For analytical-scale reactions (<100 mg) where heterogeneous iron slurries may cause material loss, SnCl₂ provides a homogeneous alternative[1].

  • Dissolve 2-Bromo-1-cyclobutoxy-4-nitrobenzene (1.0 eq) in absolute Ethanol (0.2 M).

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)[1].

  • Stir at 70 °C for 2 hours.

  • Critical Workup Logic: Cool to room temperature and pour into crushed ice. Neutralize strictly with saturated aqueous NaHCO₃ until the pH is ~7–8. Causality: Neutralization is required to precipitate the soluble tin salts as insoluble Sn(OH)₂/Sn(OH)₄.

  • Filter the resulting milky suspension through Celite®, extract the filtrate with EtOAc, dry, and concentrate.

Analytical Validation

To confirm the success of the chemoselective reduction and the integrity of the product, perform the following analyses:

  • LC-MS Analysis: The mass spectrum must display the [M+H]+ molecular ion peak. Crucially, look for the strict 1:1 isotopic pattern at m/z ~242 and 244 (due to 79Br and 81Br ). The presence of this doublet definitively validates that hydrodehalogenation did not occur.

  • ¹H NMR Spectroscopy (CDCl₃):

    • Disappearance: The strongly downfield aromatic protons adjacent to the electron-withdrawing nitro group will shift upfield.

    • Appearance: A broad singlet integrating to 2H will appear between δ 3.5–4.5 ppm, corresponding to the newly formed primary amine (–NH₂) protons.

    • Retention: The cyclobutoxy methine proton (–O–CH–) should remain intact as a multiplet near δ 4.6 ppm, confirming the ether linkage survived the mildly acidic conditions.

References

  • Highly Efficient Iron-Based Catalyst for Light-Driven Selective Hydrogenation of Nitroarenes Journal of the American Chemical Society (JACS) URL:[Link]

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant Semantic Scholar URL:[Link]

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: 2-Bromo-1-cyclobutoxy-4-nitrobenzene (BCNB) in the Synthesis of Advanced Pharmaceutical APIs

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Strategic Molecular Rationale In modern drug discovery, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Strategic Molecular Rationale

In modern drug discovery, the architectural design of intermediate scaffolds dictates both the synthetic efficiency and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 2-Bromo-1-cyclobutoxy-4-nitrobenzene (BCNB) has emerged as a highly specialized, dual-functional intermediate[1].

The strategic value of BCNB lies in its unique substitution pattern:

  • The Cyclobutoxy Motif (C1): Serving as a rigidified bioisostere for straight-chain ethers (e.g., propoxy or butoxy groups), the cyclobutane ring restricts conformational flexibility. This rigidification is proven to significantly enhance receptor affinity (such as in Histamine H3 receptor ligands) while providing superior metabolic stability against cytochrome P450-mediated oxidative dealkylation[2].

  • Orthogonal Reactivity Handles (C2 & C4): The ortho-bromo and para-nitro groups provide a programmable sequence for derivatization. The strongly electron-withdrawing nitro group at C4 polarizes the aromatic system, accelerating the oxidative addition of palladium into the C2-Br bond during cross-coupling reactions[3]. Subsequently, the nitro group serves as a masked amine, which can be chemoselectively reduced to an aniline for final amide coupling or heterocyclic ring closure[4].

Physicochemical Profile

Understanding the baseline properties of BCNB is critical for solvent selection, reaction monitoring, and downstream purification.

Table 1: Physicochemical Properties of BCNB

PropertyValue / Description
IUPAC Name 2-Bromo-1-cyclobutoxy-4-nitrobenzene
CAS Registry Number 2378806-50-7
Molecular Formula C10H10BrNO3
Molecular Weight 272.10 g/mol
Structural Features Ortho-bromo, para-nitro, cyclobutyl ether
Reactivity Profile Electrophilic at C2 (cross-coupling); Reducible at C4

Synthetic Workflow & Mechanistic Pathway

The integration of BCNB into an API synthesis typically follows a two-stage workflow: C-C bond formation followed by unmasking of the nitrogen nucleophile.

SynthesisWorkflow BCNB 2-Bromo-1-cyclobutoxy- 4-nitrobenzene (Starting Material) Suzuki Suzuki-Miyaura Cross-Coupling BCNB->Suzuki Aryl-B(OH)2, Pd cat. Intermediate C2-Arylated Nitroarene Suzuki->Intermediate C-C Bond Formation Reduction Chemoselective Nitro Reduction Intermediate->Reduction Fe/NH4Cl Aniline C4-Aniline Derivative (Key API Precursor) Reduction->Aniline -NO2 to -NH2 API Targeted API (e.g., Kinase Inhibitor) Aniline->API Amide Coupling

Synthetic workflow of BCNB to advanced API via sequential cross-coupling and nitro reduction.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls (IPCs) and mechanistic rationales are embedded to ensure reproducibility and high-fidelity scale-up.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This step functionalizes the C2 position. The presence of the para-nitro group lowers the activation energy for the Pd(0) oxidative addition step, making the bromo-arene highly reactive[3].

Step-by-Step Methodology:

  • System Preparation: To an oven-dried Schlenk flask, add BCNB (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: 1.2 equivalents of boronic acid compensate for trace homocoupling. K₂CO₃ is chosen over stronger bases (like NaOH) to prevent competitive nucleophilic aromatic substitution (SNAr) at the activated C-Br or C-O bonds.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration of the limiting reagent.

    • Causality: Water is mandatory to dissolve the inorganic base and generate the reactive boronate species required for transmetalation. Degassing prevents the premature oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Reaction Execution: Heat the biphasic mixture to 90°C under a positive nitrogen atmosphere for 4–6 hours.

  • In-Process Control (IPC): Monitor via LCMS. The reaction is deemed complete when the BCNB peak (m/z ~273 [M+H]+) is ≤ 1% relative to the product peak.

  • Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the C2-arylated nitroarene.

Table 2: Optimization Data for Suzuki-Miyaura Coupling of BCNB

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10065Sluggish transmetalation; trace debromination.
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9082Good conversion; minor boronic acid homocoupling.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 94 Optimal conditions; clean profile, rapid oxidative addition.
Protocol B: Chemoselective Nitro Reduction to Aniline

Once the carbon framework is established, the nitro group must be reduced to an amine. While catalytic hydrogenation (H₂ with Pd/C) is common, it risks unwanted dehalogenation if other halogens were introduced during Protocol A. Therefore, a mild, single-electron transfer (SET) reduction using Iron and Ammonium Chloride is recommended[4],[5].

Step-by-Step Methodology:

  • System Preparation: Suspend the C2-arylated nitroarene intermediate from Protocol A (1.0 equiv) in a mixture of Ethanol and Water (3:1 v/v).

  • Reagent Addition: Add Iron (Fe) powder (~325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 4.0 equiv).

    • Causality: NH₄Cl acts as a mild, buffering proton donor. Using strongly acidic conditions (e.g., SnCl₂/HCl) risks cleaving the acid-sensitive cyclobutoxy ether linkage. The Fe/NH₄Cl system selectively reduces the nitro group through a nitroso and hydroxylamine intermediate without affecting the ether or any coupled halogens[4].

  • Reaction Execution: Heat the mixture to 80°C (reflux). The reaction is initially exothermic; maintain vigorous stirring to keep the dense iron powder suspended.

  • In-Process Control (IPC): Check by TLC or LCMS after 2 hours. The disappearance of the yellow nitroarene chromophore and the emergence of a highly polar, UV-active spot indicates complete conversion to the aniline.

  • Workup & Isolation: Filter the hot reaction mixture through a pad of Celite to remove unreacted iron and insoluble iron oxides (Fe₃O₄)[5]. Wash the filter cake generously with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated aqueous NaHCO₃, dry the organic layer, and evaporate to yield the pure C4-aniline derivative, ready for final API assembly.

References

  • Title: CAS Index 2378 - ChemBK Source: chembk.com URL: [Link]

  • Title: Histamine H3 receptor ligands with a 3-cyclobutoxy motif: A novel and versatile constraint of the classical 3-propoxy linker Source: researchgate.net URL: [Link]

  • Title: Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach Source: rsc.org URL: [Link]

  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: mdpi.com URL: [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

Introduction: Navigating the Challenges of C-N Bond Formation in Complex Molecules The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of C-N Bond Formation in Complex Molecules

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the arylamine motif is a prevalent structural feature.[3][4] The reaction's broad utility stems from its ability to overcome the limitations of traditional methods for C-N bond formation, which often suffer from harsh reaction conditions and limited substrate scope.[1]

This application note provides a detailed guide to the Buchwald-Hartwig amination of a challenging substrate: 2-Bromo-1-cyclobutoxy-4-nitrobenzene. This molecule presents a unique combination of steric hindrance from the cyclobutoxy group and strong electron-withdrawing character from the nitro group, which can significantly influence reactivity. The presence of a nitro group, in particular, can be incompatible with strongly basic conditions often employed in these reactions.[5]

Through a series of optimized protocols, we will explore the critical parameters for achieving high-yielding and selective amination of this substrate. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, providing researchers with the necessary tools to successfully implement this transformation in their own synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted catalytic cycle proceeds through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[6][7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[2]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the desired arylamine product.[1][5]

A potential side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[1] The choice of ligand plays a critical role in minimizing this and other undesired pathways.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L Active Catalyst Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) {[Ar-Pd(II)(L)(HNR¹R²)]⁺Br⁻} {[Ar-Pd(II)(L)(HNR¹R²)]⁺Br⁻} Ar-Pd(II)(L)-Br->{[Ar-Pd(II)(L)(HNR¹R²)]⁺Br⁻} Amine Coordination (R¹R²NH) Ar-Pd(II)(L)-NR¹R² Ar-Pd(II)(L)-NR¹R² {[Ar-Pd(II)(L)(HNR¹R²)]⁺Br⁻}->Ar-Pd(II)(L)-NR¹R² Deprotonation (Base) Ar-Pd(II)(L)-NR¹R²->Pd(0)L Reductive Elimination Product (Ar-NR¹R²) Product (Ar-NR¹R²) Ar-Pd(II)(L)-NR¹R²->Product (Ar-NR¹R²) Ar-Br Aryl Bromide R¹R²NH Amine Ar-NR¹R² Product

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Recommended Protocols for the Amination of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

The successful amination of 2-Bromo-1-cyclobutoxy-4-nitrobenzene hinges on the careful selection of reaction components. The electron-deficient nature of the aryl bromide generally leads to a faster rate of oxidative addition.[6] However, the steric bulk of the cyclobutoxy group and the potential for side reactions involving the nitro group necessitate a nuanced approach. Below are three detailed protocols, each employing a different catalyst system to accommodate a range of primary and secondary amines.

Protocol 1: General Procedure for Primary and Secondary Amines using a Buchwald Palladacycle Precatalyst

This protocol utilizes a highly active and air-stable G3 palladacycle precatalyst in combination with a bulky biaryl phosphine ligand. This system is often effective for a broad range of substrates.

Experimental Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-1-cyclobutoxy-4-nitrobenzene (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), and the appropriate Buchwald ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%) to the tube under a positive pressure of argon.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Mild Conditions for Functionalized Amines using a PEPPSI Precatalyst

For substrates containing sensitive functional groups, a milder catalyst system may be required. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are known for their high activity and ability to operate under milder conditions.

Experimental Procedure:

  • In a glovebox, charge a vial with 2-Bromo-1-cyclobutoxy-4-nitrobenzene (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), and potassium phosphate tribasic (K₃PO₄, 1.0 mmol, 2.0 equiv).

  • Add the PEPPSI-IPr catalyst (0.015 mmol, 3 mol%).

  • Add anhydrous, degassed 1,4-dioxane (2.5 mL).

  • Seal the vial and heat to 80 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel.

  • Remove the solvent in vacuo and purify the residue by preparative TLC or column chromatography.

Protocol 3: Coupling of Sterically Hindered Amines

The coupling of sterically demanding amines can be particularly challenging. The use of highly active, sterically hindered phosphine ligands is often necessary to facilitate both the oxidative addition and reductive elimination steps.[1][8]

Experimental Procedure:

  • To a microwave vial, add 2-Bromo-1-cyclobutoxy-4-nitrobenzene (0.25 mmol, 1.0 equiv), the sterically hindered amine (0.3 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 0.5 mmol, 2.0 equiv), and a highly hindered ligand such as tBuXPhos (0.01 mmol, 4 mol%).

  • Add Pd₂(dba)₃ (0.005 mmol, 2 mol% Pd).

  • Add anhydrous, degassed tert-amyl alcohol (1.5 mL).

  • Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • Upon completion, allow the vial to cool, then dilute the contents with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Comparison of Protocols

ParameterProtocol 1Protocol 2Protocol 3
Catalyst XPhos Pd G3PEPPSI-IPrPd₂(dba)₃ / tBuXPhos
Base NaOtBuK₃PO₄Cs₂CO₃
Solvent Toluene1,4-Dioxanetert-Amyl alcohol
Temperature 100 °C80 °C120 °C (Microwave)
Typical Amine Primary & SecondaryFunctionalizedSterically Hindered

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

  • Low Yield:

    • Incomplete reaction: Increase reaction time or temperature. Consider a more active catalyst/ligand system.

    • Catalyst deactivation: Ensure all reagents and solvents are anhydrous and properly degassed. The presence of oxygen can be detrimental.

    • Side reactions: Hydrodehalogenation (loss of bromine) can be an issue. Using a bulkier ligand or a different base may suppress this pathway.[1]

  • Formation of Byproducts:

    • Hydrodehalogenation: As mentioned above, ligand and base choice are crucial.

    • Homocoupling of the aryl bromide: This can occur at higher temperatures. Lowering the reaction temperature or using a more active catalyst at a lower temperature may help.

  • Incompatibility with the Nitro Group:

    • Strong bases like sodium tert-butoxide can potentially react with the nitro group, especially at elevated temperatures.[5] If this is suspected, switching to a weaker base like K₃PO₄ or Cs₂CO₃ is recommended.

Conclusion

The Buchwald-Hartwig amination of 2-Bromo-1-cyclobutoxy-4-nitrobenzene is a feasible yet challenging transformation that requires careful optimization of reaction conditions. The protocols outlined in this application note provide a solid starting point for researchers. By understanding the underlying mechanistic principles and the roles of the various reaction components, scientists can effectively troubleshoot and adapt these procedures to achieve their desired synthetic outcomes. The continued development of new catalysts and ligands will undoubtedly further expand the scope and utility of this powerful C-N bond-forming reaction.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Singleton, J. T. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Catalysis2019 , 9 (7), 6047–6058. Available at: [Link]

  • Guram, A. S.; Buchwald, S. L. Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society1994 , 116 (17), 7901–7902. Available at: [Link]

  • Ikawa, T.; Barder, T. E.; Biscoe, M. R.; Buchwald, S. L. Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction. The Journal of Organic Chemistry2013 , 78 (11), 5364–5373. Available at: [Link]

  • Nolan, S. P. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews2011 , 111 (8), 4671–4731. Available at: [Link]

  • Lipshutz, B. H.; Ghorai, S. Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository2014 . Available at: [Link]

  • Ikawa, T.; Barder, T. E.; Biscoe, M. R.; Buchwald, S. L. Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry2013 , 78 (11), 5364–5373. Available at: [Link]

  • Verkade, J. G.; Urgaonkar, S. Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry2004 , 69 (24), 8335–8343. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Application

Application Note: Chemoselective Synthesis of 3-Bromo-4-cyclobutoxyaniline from 2-Bromo-1-cyclobutoxy-4-nitrobenzene

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale Cyclobutoxy-substituted anilines are highly valued build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Cyclobutoxy-substituted anilines are highly valued building blocks in modern drug discovery, frequently utilized to modulate the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs). The synthesis of 3-bromo-4-cyclobutoxyaniline from 2-bromo-1-cyclobutoxy-4-nitrobenzene presents a classic chemoselectivity challenge: reducing a nitro group to a primary amine without triggering the hydrodebromination of the adjacent aryl bromide.

While catalytic hydrogenation (e.g., Pd/C with H₂) is the industry standard for nitro reduction, it is notoriously incompatible with aryl halides, often leading to significant dehalogenation[1]. To circumvent this, a Béchamp-type reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in an aqueous ethanol system is employed.

The Causality of Reagent Selection
  • Iron Powder (Excess): The reduction of a nitro group requires six electrons. While stoichiometric calculations suggest 2–3 equivalents of Fe are sufficient, an excess (5.0 eq) is used to maximize the active surface area and compensate for the passivation of the iron surface by iron oxide byproducts[2].

  • Ammonium Chloride (NH₄Cl): Acting as a mild proton donor (pKa ~9.2), NH₄Cl maintains a near-neutral pH throughout the reaction[3]. This is critical; strong acids (like HCl) would risk cleaving the acid-sensitive cyclobutoxy ether, while strongly basic conditions could lead to the formation of undesired azoxy or azo dimers.

Mechanism Nitro Ar-NO2 (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso 2e⁻, 2H⁺ (Fe/H2O) Hydroxylamine Ar-NHOH (Arylhydroxylamine) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Aniline Ar-NH2 (Aniline) Hydroxylamine->Aniline 2e⁻, 2H⁺ -H2O

Caption: Stepwise electron-transfer mechanism of nitro group reduction to aniline via iron catalysis.

Process Optimization & Quantitative Data

Prior to finalizing the protocol, several reduction conditions were evaluated to maximize the yield of 3-bromo-4-cyclobutoxyaniline while minimizing impurities. The data below illustrates why the Fe/NH₄Cl system was selected over alternative methodologies.

Reducing AgentSolvent SystemTemp (°C)Conversion (%)Debromination (%)Isolated Yield (%)
H₂, 10% Pd/CMeOH25>99%~45%42%
SnCl₂·2H₂OEtOH70>99%<1%81% (High toxicity)
Zn dust, AcOHTHF/H₂O5085%<2%68% (Ether cleavage)
Fe, NH₄Cl EtOH/H₂O (4:1) 80 >99% 0% 94% (Optimal)

Table 1: Optimization of reaction conditions for the chemoselective reduction of 2-bromo-1-cyclobutoxy-4-nitrobenzene.

Synthetic Workflow & Experimental Protocol

The following protocol is designed as a self-validating system. In-process controls (IPCs) such as colorimetric shifts and phase-separation behaviors are included to ensure the operator can verify the reaction's success at each step[4].

Workflow SM 2-Bromo-1-cyclobutoxy- 4-nitrobenzene Reaction Chemoselective Nitro Reduction SM->Reaction Reagents Fe powder (5 eq) NH4Cl (2 eq) EtOH/H2O (4:1), 80°C Reagents->Reaction Workup Celite Filtration & EtOAc Extraction Reaction->Workup Product 3-Bromo-4-cyclobutoxyaniline (Target Product) Workup->Product

Caption: Synthetic workflow for the chemoselective reduction of 2-bromo-1-cyclobutoxy-4-nitrobenzene.

Reagents and Equipment
  • Starting Material: 2-Bromo-1-cyclobutoxy-4-nitrobenzene (1.0 eq, e.g., 10.0 g, 36.7 mmol)

  • Reductant: Iron powder, 325 mesh (5.0 eq, 10.2 g, 183.5 mmol)

  • Additive: Ammonium chloride (2.0 eq, 3.9 g, 73.4 mmol)

  • Solvent: Ethanol / Deionized Water (4:1 v/v, 150 mL)

  • Equipment: 500 mL 2-neck round-bottom flask, reflux condenser, mechanical or vigorous magnetic stirrer, Celite® pad.

Step-by-Step Methodology

Step 1: Reaction Initiation

  • Charge the 500 mL flask with 2-bromo-1-cyclobutoxy-4-nitrobenzene (10.0 g) and dissolve it in 120 mL of Ethanol.

  • In a separate beaker, dissolve Ammonium chloride (3.9 g) in 30 mL of Deionized Water. Add this aqueous solution to the ethanolic reaction mixture.

  • Begin vigorous stirring (>600 rpm). Causality: High agitation is required because the reaction occurs at the solid-liquid interface of the insoluble iron powder.

  • Add the Iron powder (10.2 g) portion-wise over 5 minutes to prevent rapid localized boiling.

  • Attach the reflux condenser and heat the mixture to 80 °C (reflux).

Step 2: In-Process Monitoring (Self-Validation)

  • Visual Cue: The initial yellow solution will rapidly transition to a dark brown/black heterogeneous slurry as iron oxides (Fe₃O₄) are generated[5].

  • Analytical Cue: After 2 hours, sample 50 µL of the reaction mixture, dilute with Ethyl Acetate (EtOAc), and filter through a micro-syringe filter. Analyze via TLC (Hexane/EtOAc 3:1).

  • Validation: The starting material (higher Rf, UV active) should be completely consumed, replaced by a lower Rf spot (amine product, stains positively with Ninhydrin). LC-MS should confirm the mass of the product ( [M+H]+ = 242.0 / 244.0 m/z, exhibiting the characteristic 1:1 isotopic pattern of a monobrominated species).

Step 3: Workup and Filtration

  • Once complete, remove the flask from the heat source and allow it to cool to ~40 °C. Do not allow it to cool to room temperature yet, as the product may precipitate with the iron sludge.

  • Prepare a Büchner funnel with a 2-inch tightly packed pad of Celite®.

  • Filter the warm reaction mixture through the Celite® pad under a vacuum. Causality: Iron oxides are colloidal and will instantly blind standard filter paper; Celite® provides a porous depth-filtration matrix[4].

  • Wash the filter cake thoroughly with warm EtOAc (3 × 50 mL) to extract any product trapped in the sludge.

Step 4: Extraction and Purification

  • Transfer the combined filtrate to a separatory funnel. Add 100 mL of Deionized Water and 100 mL of EtOAc.

  • Separate the organic layer. Extract the aqueous layer with an additional 50 mL of EtOAc.

  • Wash the combined organic layers with Brine (100 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Result: The crude product is typically obtained as a viscous dark oil or low-melting solid. If purity by NMR is >95%, it can be used directly in downstream cross-coupling reactions. If necessary, purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to yield pure 3-bromo-4-cyclobutoxyaniline as a pale crystalline solid.

References

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications. URL:[Link]

  • Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages. URL:[Link]

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications. URL:[Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. URL:[Link]

Sources

Method

Application Note: Reagents and Strategies for the Selective Functionalization of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Profile: 2-Bromo-1-cyclobutoxy-4-nitrobenzene (CAS: 2378806-50-7) [1] Executive Summary & Reactivity Mapping 2-Bromo-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Profile: 2-Bromo-1-cyclobutoxy-4-nitrobenzene (CAS: 2378806-50-7) [1]

Executive Summary & Reactivity Mapping

2-Bromo-1-cyclobutoxy-4-nitrobenzene is a highly versatile, multi-functional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds. The molecule presents three distinct reactive domains, each with orthogonal reactivity profiles:

  • The Nitro Group (-NO₂): A strongly electron-withdrawing moiety positioned para to the cyclobutoxy group. It can serve as a masked amine, requiring careful chemoselective reduction to avoid perturbing the aryl halide.

  • The Aryl Bromide (C-Br): Positioned ortho to the electron-donating cyclobutoxy ether, the C-Br bond is primed for transition-metal-catalyzed cross-coupling. The meta-relationship to the nitro group provides sufficient inductive activation for oxidative addition without making the ring overly susceptible to uncatalyzed nucleophilic aromatic substitution (SₙAr).

  • The Cyclobutoxy Ether: A sterically demanding, cyclic ether that is stable under basic and mild reductive conditions, but susceptible to cleavage under harsh Lewis acidic conditions (e.g., BBr₃).

This application note details two orthogonal functionalization pathways: the chemoselective reduction of the nitro group and the palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide.

Orthogonal Functionalization Workflows

Workflow SM 2-Bromo-1-cyclobutoxy- 4-nitrobenzene Cond1 Fe, NH₄Cl EtOH/H₂O, 80 °C SM->Cond1 Cond2 Ar-B(OH)₂, Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O, 90 °C SM->Cond2 Prod1 3-Bromo-4- cyclobutoxyaniline Cond1->Prod1 Prod2 2-Aryl-1-cyclobutoxy- 4-nitrobenzene Cond2->Prod2

Fig 1: Orthogonal functionalization pathways for 2-Bromo-1-cyclobutoxy-4-nitrobenzene.

Pathway A: Chemoselective Nitro Reduction

The primary challenge in reducing the nitro group of an aryl bromide is the suppression of hydrodehalogenation (debromination). Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas generates highly active palladium-hydride species that readily insert into the relatively weak C-Br bond, leading to significant loss of the bromine atom.

To circumvent this, a single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. As established by [2], this system provides a buffered, mild environment that selectively reduces the nitro group via nitroso and hydroxylamine intermediates. Because the reduction mechanism is kinetically decoupled from the C-Br bond, the aryl bromide remains completely intact. Alternatively, stannous chloride (SnCl₂·2H₂O) can be used, though it poses heavier downstream metal-waste challenges [3].

Pathway B: Suzuki-Miyaura Cross-Coupling

The functionalization of the C-Br bond is best achieved via palladium-catalyzed cross-coupling. The [4] is ideal here due to its mild basic conditions, which perfectly tolerate both the nitro group and the cyclobutoxy ether.

The choice of catalyst is critical. While simple monodentate catalysts like Pd(PPh₃)₄ can be used, they often suffer from rapid deactivation and promote unwanted homocoupling of the boronic acid. Utilizing Pd(dppf)Cl₂—a catalyst with a bulky bidentate ligand—accelerates the reductive elimination step and stabilizes the Pd(0) intermediate, drastically improving the yield and purity of the cross-coupled product.

Quantitative Data Summaries

Table 1: Reagent Selection for Chemoselective Nitro Reduction

Reagent System Chemoselectivity (Amine) Debromination Side-Reaction Isolated Yield
Pd/C (10%), H₂ (1 atm), MeOH High High (>40%) < 50%
SnCl₂·2H₂O, EtOH, 70 °C High None 85%

| Fe, NH₄Cl, EtOH/H₂O, 80 °C | High | None | 92% |

Table 2: Catalyst Selection for Suzuki-Miyaura Coupling (with Phenylboronic acid)

Catalyst System Ligand Denticity Conversion Boronic Acid Homocoupling Isolated Yield
Pd(PPh₃)₄ Monodentate 75% Moderate 68%
Pd(OAc)₂ / PPh₃ Monodentate 60% High 55%

| Pd(dppf)Cl₂ | Bidentate | >99% | Low | 94% |

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-cyclobutoxyaniline (Nitro Reduction)

Mechanistic Rationale: The use of NH₄Cl serves as a mild proton source that continuously cleans the surface of the iron powder, allowing single-electron transfer to the nitro group without dropping the pH to a level that would cleave the cyclobutoxy ether.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-1-cyclobutoxy-4-nitrobenzene (10.0 mmol, 2.72 g) in a solvent mixture of Ethanol (60 mL) and Deionized Water (15 mL).

  • Reagent Addition: Add Iron powder (50.0 mmol, 2.79 g, ~325 mesh) followed by solid Ammonium Chloride (50.0 mmol, 2.67 g).

  • Reaction: Heat the violently stirring mixture to 80 °C (reflux) for 2 hours.

  • Self-Validation Check: The reaction mixture will transition from a clear yellow solution to a dark brown/black opaque suspension as iron oxides (Fe₂O₃/Fe₃O₄) form. TLC analysis (Hexanes/EtOAc 3:1) should show the complete disappearance of the UV-active starting material (R_f ~0.7) and the appearance of a highly polar, ninhydrin-active product spot (R_f ~0.3).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the filter cake thoroughly with Ethyl Acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-Bromo-4-cyclobutoxyaniline as a pale brown oil that may crystallize upon standing.

Protocol B: Synthesis of 2-Aryl-1-cyclobutoxy-4-nitrobenzene (Suzuki Coupling)

Mechanistic Rationale: 1,4-Dioxane/Water (4:1) provides optimal solubility for both the organic electrophile and the inorganic base (K₂CO₃). The biphasic nature of the reaction ensures that the active Pd(0) species remains stabilized at the solvent interface, while the base facilitates the crucial transmetalation step of the boronic acid.

Step-by-Step Procedure:

  • Preparation: In a 100 mL Schlenk flask, combine 2-Bromo-1-cyclobutoxy-4-nitrobenzene (5.0 mmol, 1.36 g), the desired Arylboronic acid (6.0 mmol), and K₂CO₃ (15.0 mmol, 2.07 g).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Degas the biphasic mixture by bubbling Argon or Nitrogen gas directly through the solution for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.25 mmol, 183 mg, 5 mol%). Seal the flask and heat to 90 °C under an inert atmosphere for 4–6 hours.

  • Self-Validation Check: The biphasic mixture will turn from orange to dark red. The aqueous layer's pH must remain basic (>9) throughout the reaction; if it drops, the transmetalation will stall, indicating the need for additional K₂CO₃. TLC (Hexanes/EtOAc 5:1) will confirm the consumption of the bromide.

  • Workup: Cool to room temperature, dilute with Deionized Water (30 mL), and extract with Dichloromethane (3 × 30 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 10% EtOAc in Hexanes) to afford the cross-coupled product.

References

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189-3195. URL:[Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

Welcome to the Technical Support Center for the synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction and improve your product yield.

Introduction

The synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene is a critical step in the development of various pharmaceutical intermediates. The most common synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly effective due to the presence of a strong electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack.[1][2][3][4]

This guide will focus on two primary synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr): Reacting 2,4-dibromonitrobenzene or a similar activated aryl halide with cyclobutanol in the presence of a base.

  • Williamson Ether Synthesis: A two-step approach involving the initial synthesis of 2-bromo-4-nitrophenol, followed by its reaction with a cyclobutyl halide or tosylate.[5][6][7][8][9]

Each method has its own set of challenges, and this guide will provide solutions to overcome them.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene, providing potential causes and actionable solutions.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently strong base: The cyclobutanol may not be fully deprotonated, leading to a low concentration of the nucleophile. 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Poor solvent choice: The chosen solvent may not be suitable for an SNAr or Williamson ether synthesis. 4. Deactivated starting material: The aryl halide may not be sufficiently activated towards nucleophilic attack.1. Use a stronger base: Switch from weaker bases like K₂CO₃ to stronger bases such as NaH or KH to ensure complete deprotonation of cyclobutanol.[5] 2. Increase reaction temperature: Gradually increase the reaction temperature, monitoring for any potential side product formation. Refluxing the reaction mixture is often necessary.[6] 3. Change the solvent: Use polar aprotic solvents like DMF, DMSO, or THF, which are known to accelerate SNAr reactions.[2] 4. Verify starting material: Ensure the starting material has the nitro group positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.[2][3][4][10]
Formation of Side Products 1. Over-reaction/di-substitution: If using a di-halogenated starting material, the cyclobutoxide may substitute both halogens. 2. Elimination reaction: In the Williamson ether synthesis, the cyclobutyl halide may undergo elimination instead of substitution.[5] 3. Hydrolysis of starting material: Presence of water can lead to the formation of nitrophenols.1. Control stoichiometry: Use a slight excess of the di-halogenated starting material to favor mono-substitution. 2. Use a good leaving group: Employ a cyclobutyl tosylate or mesylate instead of a halide to favor substitution over elimination.[5] 3. Use anhydrous conditions: Ensure all reagents and solvents are dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Purification 1. Similar polarity of product and starting material: This can make separation by column chromatography challenging. 2. Presence of colored impurities: Residual starting materials or side products can discolor the final product.1. Optimize chromatography: Use a gradient elution system for column chromatography to improve separation. Recrystallization can also be an effective purification method.[11] 2. Wash with a reducing agent: A wash with an aqueous solution of sodium bisulfite or sodium thiosulfate can remove colored impurities like residual bromine.[12] 3. Activated carbon treatment: Dissolving the crude product and stirring with activated carbon can help remove colored impurities.[12]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better, direct SNAr or the Williamson ether synthesis?

A1: The choice of route depends on the availability and cost of starting materials. The direct SNAr reaction with a di-halo-nitrobenzene is more atom-economical. However, the Williamson ether synthesis offers more control and can sometimes lead to higher yields by avoiding di-substitution side products.[6][13]

Q2: What is the optimal base to use for deprotonating cyclobutanol?

A2: For unactivated alcohols like cyclobutanol, a strong base like sodium hydride (NaH) or potassium hydride (KH) is recommended to ensure complete formation of the alkoxide.[5] For the Williamson ether synthesis starting from the more acidic 2-bromo-4-nitrophenol, a weaker base like potassium carbonate (K₂CO₃) is often sufficient.[8]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q4: My final product is a persistent yellow oil. How can I crystallize it?

A4: If the product is an oil, it may be due to impurities. First, ensure the product is pure by NMR or another analytical technique. If it is pure, try dissolving the oil in a minimal amount of a hot solvent in which it is soluble, and then slowly cool it to room temperature, followed by cooling in an ice bath to induce crystallization. If that fails, try dissolving the oil in a good solvent (like dichloromethane or ethyl acetate) and then slowly adding a poor solvent (like hexanes or pentane) until turbidity is observed, then allow it to stand.

Q5: What are the key safety precautions for this synthesis?

A5: Nitroaromatic compounds can be toxic and are often skin and eye irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Strong bases like NaH are flammable and react violently with water; handle with extreme care under an inert atmosphere.

Experimental Protocols

Protocol 1: Direct SNAr Synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

This protocol outlines the direct reaction of 2,4-dibromonitrobenzene with cyclobutanol.

Materials:

  • 2,4-dibromonitrobenzene

  • Cyclobutanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclobutanol (1.0 eq.) in anhydrous DMF via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2,4-dibromonitrobenzene (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

This two-step protocol first synthesizes 2-bromo-4-nitrophenol, which is then reacted with a cyclobutyl electrophile.

Step 1: Synthesis of 2-Bromo-4-nitrophenol

  • Dissolve 4-nitrophenol in glacial acetic acid.

  • Slowly add an equimolar amount of bromine dropwise with stirring at room temperature.

  • Stir the reaction for 24 hours.

  • Remove the acetic acid under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., dichloromethane/hexanes) to yield pure 2-bromo-4-nitrophenol.[13]

Step 2: Etherification

  • To a solution of 2-bromo-4-nitrophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).[13]

  • Stir the mixture at room temperature for 20 minutes.

  • Add cyclobutyl bromide or cyclobutyl tosylate (1.2 eq.) to the mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Once complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[11][12]

Visualizing the Workflow

Troubleshooting Decision Tree

Troubleshooting_Yield start Low Yield Observed check_reaction Check TLC for Starting Material (SM) start->check_reaction sm_present Significant SM Remaining check_reaction->sm_present no_sm No SM Remaining check_reaction->no_sm [No SM] incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn [Yes] loss_workup Product Loss During Workup/Purification no_sm->loss_workup [Clean Reaction] side_products Side Products Observed on TLC/NMR no_sm->side_products [Impure] increase_temp Increase Temperature / Time incomplete_rxn->increase_temp stronger_base Use Stronger Base (e.g., NaH) incomplete_rxn->stronger_base optimize_chrom Optimize Chromatography loss_workup->optimize_chrom optimize_recrys Optimize Recrystallization loss_workup->optimize_recrys check_conditions Review Stoichiometry & Anhydrous Conditions side_products->check_conditions

Caption: A decision tree for troubleshooting low reaction yield.

Proposed SNAr Reaction Mechanism

Caption: The addition-elimination mechanism for the SNAr reaction.

References

  • A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene. Benchchem.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. PMC. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • m-BROMONITROBENZENE. Organic Syntheses Procedure. Available at: [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC. Available at: [Link]

  • Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. PMC. Available at: [Link]

  • Williamson Ether Synthesis Experiment. Scribd. Available at: [Link]

  • Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. brainly.com. Available at: [Link]

  • Technical Support Center: Purification of Brominated Organic Compounds. Benchchem.
  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Show how you would use the Williamson ether synthesis to prepare the following ethers. Vaia. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Technical Support Center: Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene. Benchchem.
  • 2 - Reaction Examples. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. Available at: [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]

  • Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. Available at: [Link]

  • To a 3 L three-necked, round-bottomed flask... Organic Syntheses Procedure. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Optimization of Reaction Conditions for O-Arylation of. ResearchGate. Available at: [Link]

  • Preparation of 1-bromo-3-nitrobenzene. PrepChem.com. Available at: [Link]

  • Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Selective Reduction of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting, FAQs, and validated protocols for the selective reduction of 2-Bromo-1-cyclobutoxy-4-nitrobenzene to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting, FAQs, and validated protocols for the selective reduction of 2-Bromo-1-cyclobutoxy-4-nitrobenzene to its corresponding aniline. Our focus is to help you achieve high yields of the desired 2-Bromo-1-cyclobutoxy-4-aminobenzene while preventing the common and often problematic side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a significant side reaction during the reduction of my nitroarene?

Debromination, or more specifically hydrodehalogenation, is a common side reaction, particularly when using catalytic hydrogenation with standard catalysts like Palladium on carbon (Pd/C).[1] The palladium catalyst is highly active and can facilitate the cleavage of the carbon-bromine bond. The mechanism often involves oxidative addition of the aryl bromide to the Pd(0) surface, followed by reaction with a hydride source, ultimately replacing the bromine with a hydrogen atom.[2] This side reaction is often enhanced by the presence of the newly formed electron-donating amino group on the same ring, which can further activate the C-Br bond towards cleavage.[3]

Q2: I'm planning my synthesis. Which reduction method is the best starting point to avoid debromination?

For substrates sensitive to dehalogenation, it is best to start with methods that do not involve powerful hydrogenation catalysts like Pd/C. Two highly reliable starting points are:

  • Iron powder in the presence of an electrolyte like ammonium chloride (Fe/NH₄Cl). This is a classic, robust, and cost-effective method that operates through a single-electron transfer mechanism, which is generally selective for the nitro group over the aryl halide.[4][5][6]

  • Stannous chloride (Tin(II) chloride, SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate. This reagent is also well-known for its chemoselectivity in reducing nitro groups without affecting halogens or other reducible functionalities.[7][8][9]

These methods typically offer a good balance of reactivity, selectivity, and ease of use for your specific substrate.

Q3: Can I still use catalytic hydrogenation? My lab is set up for it.

Yes, but with significant modifications. Standard catalytic hydrogenation (e.g., H₂ gas, Pd/C) is high-risk for this transformation. If you must use a catalytic approach, consider these specialized options:

  • Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like hydrazine hydrate (NH₂NH₂·H₂O) with Pd/C under very carefully controlled, mild conditions (e.g., room temperature) can sometimes prevent dehalogenation.[3][10] However, elevated temperatures will promote debromination.[3][10]

  • Specialized Catalysts: Using a sulfided platinum on carbon catalyst (Pt/C, sulfided) has been shown to be highly effective in reducing nitro groups while minimizing hydrodehalogenation.[1][11] The sulfur acts as a selective poison, deactivating the sites responsible for C-Br bond cleavage without shutting down nitro reduction.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem 1: My TLC/LC-MS analysis shows the major product is the debrominated aniline.

This is a classic sign of a non-selective reduction. The cause is almost always a reduction system that is too reactive towards the C-Br bond.

  • Cause A (If using Catalytic Hydrogenation): Your catalyst (e.g., Pd/C, Raney Nickel) is too active for this substrate.[1] The reaction conditions (high temperature, high pressure) may also be too harsh.[10]

  • Solution A:

    • Immediately switch to a non-catalytic method like Fe/NH₄Cl or SnCl₂ . These are the most reliable solutions.

    • If you must use a catalytic method, switch to a more selective catalyst system, such as sulfided Pt/C .[11]

    • If using transfer hydrogenation with Pd/C and hydrazine, ensure the reaction is run at or below room temperature, as elevated temperatures promote dehalogenation.[3]

  • Cause B (If using Metal/Acid, e.g., Sn/HCl): While less common, highly acidic conditions can sometimes facilitate side reactions.

  • Solution B: Switch to a neutral reduction system. The Fe/NH₄Cl method in a solvent like ethanol/water is performed under nearly neutral conditions and is an excellent choice.[5][12] The SnCl₂ reduction can also be performed in non-acidic alcoholic solvents.[7]

Problem 2: My reaction is very slow or incomplete. My TLC shows mostly starting material.

An incomplete reaction indicates that the reduction potential of your system is insufficient under the current conditions.

  • Cause A: Insufficient Reagent Stoichiometry. Metal-based reductions (Fe, Sn) are stoichiometric and require a molar excess of the metal.[13]

  • Solution A: Ensure you are using the correct excess of the reducing agent. For Fe powder, 3-5 equivalents are common. For SnCl₂·2H₂O, 3-5 equivalents are also typical.[9][14]

  • Cause B: Poor Solubility. Your starting material, 2-Bromo-1-cyclobutoxy-4-nitrobenzene, may have limited solubility in the chosen solvent system, preventing it from interacting with the reagent.

  • Solution B:

    • For the Fe/NH₄Cl system, a co-solvent like THF or simply using a mixture of ethanol and water can improve solubility.[12]

    • Ensure adequate stirring to maximize the interaction between the solid metal reagent and the dissolved substrate.

  • Cause C: Low Temperature. Some reductions require thermal activation to proceed at a reasonable rate.

  • Solution C: If the reaction is sluggish at room temperature, gentle heating (e.g., to 50-80 °C) may be necessary.[1][13] Monitor the reaction closely by TLC to ensure side products do not begin to form at the higher temperature.

Experimental Workflow & Protocols

Workflow Diagram

The following diagram outlines the decision-making process for selecting and troubleshooting the reduction of 2-Bromo-1-cyclobutoxy-4-nitrobenzene.

G cluster_start cluster_methods Recommended Methods cluster_troubleshooting Troubleshooting cluster_solutions cluster_end start Starting Material method1 Method A: Fe / NH4Cl (High Selectivity) start->method1 Choose Method method2 Method B: SnCl2·2H2O (Good Selectivity) start->method2 Choose Method method3 Method C: Specialized Catalysis (e.g., Sulfided Pt/C) start->method3 Choose Method problem1 Problem: Debromination Occurs method1->problem1 problem2 Problem: Incomplete Reaction method1->problem2 end_product 2-Bromo-1-cyclobutoxy-4-aminobenzene method1->end_product Success method2->problem1 method2->problem2 method2->end_product Success method3->problem1 method3->problem2 method3->end_product Success solution1 Switch to Method A or B problem1->solution1 Cause: Over-reduction solution2 Increase Reagent Stoichiometry Check Solubility Apply Gentle Heat problem2->solution2 Cause: Low Reactivity solution1->method1 Re-attempt solution1->method2 Re-attempt solution2->method1 Optimize

Caption: Decision workflow for selective nitro group reduction.

Validated Protocols

Method A: Reduction with Iron and Ammonium Chloride

This method is highly recommended for its excellent chemoselectivity, low cost, and environmentally benign nature.[4]

Materials:

  • 2-Bromo-1-cyclobutoxy-4-nitrobenzene (1.0 eq)

  • Iron powder, fine mesh (4.0-5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0-5.0 eq)

  • Ethanol (or Methanol) and Water (e.g., 4:1 v/v)

  • Celite® for filtration

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-Bromo-1-cyclobutoxy-4-nitrobenzene (1.0 eq), ethanol, and water.

  • Add the ammonium chloride and iron powder to the flask.[5]

  • Heat the mixture to a gentle reflux (approx. 80-85 °C) with vigorous stirring. The reaction is often exothermic, so monitor carefully.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with ethanol or methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 2-Bromo-1-cyclobutoxy-4-aminobenzene. Purify by column chromatography if necessary.

Method B: Reduction with Stannous Chloride Dihydrate

This is another classic and highly reliable method for selective nitro reductions.[7][9]

Materials:

  • 2-Bromo-1-cyclobutoxy-4-nitrobenzene (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Absolute Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or other aqueous base.

Procedure:

  • In a round-bottom flask, dissolve the 2-Bromo-1-cyclobutoxy-4-nitrobenzene (1.0 eq) in absolute ethanol.

  • Add the stannous chloride dihydrate (4.0-5.0 eq) to the solution in portions. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) until TLC analysis shows complete consumption of the starting material.[14]

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • Slowly add a saturated solution of sodium bicarbonate with vigorous stirring to neutralize the mixture and precipitate tin salts. Adjust the pH to ~8.

  • Extract the aqueous slurry multiple times with ethyl acetate. The tin salts can sometimes make the layers difficult to separate; filtration through Celite® at this stage can be helpful.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.

Comparison of Recommended Methods

FeatureMethod A: Fe/NH₄ClMethod B: SnCl₂·2H₂OMethod C (Alternative): Pd/C, Hydrazine
Selectivity Excellent; highly unlikely to cause debromination.[4]Excellent; halogens are stable under these conditions.[7]Good to Poor; highly dependent on temperature.[3][10]
Conditions Near-neutral, reflux temperature.Mild; room temperature to gentle heat.Room temperature is critical to maintain selectivity.[3]
Workup Simple filtration to remove iron sludge.[5]Can be complicated by emulsion formation from tin salts.[8]Filtration of catalyst; requires careful handling of hydrazine.
Cost & Safety Very low cost; reagents are safe and common.Moderate cost; tin compounds have some toxicity concerns.[8]High catalyst cost; hydrazine is toxic.
Recommendation Primary choice for scale-up and initial trials.Excellent alternative if Method A fails or for specific substrates.Use only if other methods are not viable and with strict temperature control.

References

  • Kallitsakis, M. G., Ioannou, D. I., Terzidis, M. A., Kostakis, G. E., & Lykakis, I. N. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. Organic Letters, 22(11), 4339–4343. [Link]

  • Cernak, T. A., Dykstra, K. D., & Krska, S. W. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 8830–8839. [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]

  • Li, J., et al. (2018). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Journal of Nanoscience and Nanotechnology, 18(12), 8201-8206. [Link]

  • Google Patents. (1991).
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Dalton Transactions, 42(42), 14995-14998. [Link]

  • Nagata, K., et al. (2022). Radical Hydrodehalogenation of Aryl Halides with H₂ Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex. Organometallics, 41(4), 459–471. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Francke, R., & Schille, B. (2025). Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2021). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry, 45(32), 14457-14464. [Link]

  • Scribd. (n.d.). Mechanisms of Nitro Group Reduction. [Link]

  • Google Patents. (2013).
  • Borah, P., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry. [Link]

  • F. D. Bellamy & K. Ou. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides. [Link]

  • Walshe, K., et al. (2011). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Organometallics, 30(15), 4153–4160. [Link]

  • Academia.edu. (2025). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C HHS Public Access. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

  • Reddit. (2025). Nitro reduction conditions. r/Chempros. [Link]

  • M. Schmalzbauer, S. R. Waldvogel. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. [Link]

  • Lipshutz, B. H., et al. (n.d.). Expanding the Palette of Organic Synthesis in Water. eScholarship.org. [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates for 2-Bromo-1-cyclobutoxy-4-nitrobenzene coupling reactions

Welcome to the advanced troubleshooting guide for the palladium-catalyzed cross-coupling of 2-Bromo-1-cyclobutoxy-4-nitrobenzene . This substrate presents a unique intersection of steric and electronic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the palladium-catalyzed cross-coupling of 2-Bromo-1-cyclobutoxy-4-nitrobenzene . This substrate presents a unique intersection of steric and electronic challenges. As a highly functionalized aryl halide, achieving high conversion rates requires moving beyond standard protocols and understanding the precise mechanistic bottlenecks dictating the catalytic cycle.

Part 1: Molecular Diagnostics & Causality

To troubleshoot low conversion, we must first deconstruct the substrate's structural impact on the palladium catalytic cycle:

  • The Steric Shield (Ortho-Cyclobutoxy Effect): The cyclobutoxy group at the C1 position is highly sterically demanding. While the C-Br bond (at C2) is electronically activated by the para-nitro group, the sheer bulk of the adjacent cyclobutoxy ring severely impedes the transmetalation step[1]. The palladium(II) intermediate becomes trapped, increasing its susceptibility to decomposition pathways.

  • The Electronic Double-Edged Sword (Nitro Group): The strongly electron-withdrawing -NO₂ group at C4 accelerates the initial oxidative addition of Pd(0) to the C-Br bond. However, nitroaromatics are potent electron acceptors. If the transmetalation step is slow, the nitro group can induce single-electron transfer (SET) side reactions, oxidizing the electron-rich phosphine ligands or the active Pd(0) species, leading to premature catalyst death[2].

  • Competing Protodehalogenation: Because the catalytic cycle stalls at the Pd(II) resting state, the complex has ample time to undergo off-cycle hydride abstraction (often from solvents or aliphatic amines), resulting in the des-bromo byproduct (1-cyclobutoxy-4-nitrobenzene).

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast due to -NO2) Pd0->OxAdd + Aryl Bromide PdII_1 L-Pd(II)(Ar)(Br) Stable Resting State OxAdd->PdII_1 TransMet Transmetalation (BOTTLENECK: ortho-cyclobutoxy) PdII_1->TransMet + Nucleophile PdBlack Catalyst Decomposition (Palladium Black) PdII_1->PdBlack Stalled Cycle / O2 SideRxn Protodehalogenation (Des-bromo byproduct) PdII_1->SideRxn + Hydride Donor PdII_2 L-Pd(II)(Ar)(R) TransMet->PdII_2 RedElim Reductive Elimination Product Formation PdII_2->RedElim RedElim->Pd0 - Product

Catalytic cycle highlighting the transmetalation bottleneck caused by steric hindrance.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 20-30% conversion, and I observe a fine black precipitate in the vial. What is happening? A1: The black precipitate is "palladium black," an agglomerated, inactive form of metallic palladium[3]. This is a classic symptom of catalyst decomposition. Because the ortho-cyclobutoxy group slows down transmetalation, the long-lived Pd(II) intermediate is highly vulnerable. If trace oxygen is present, or if the ligand dissociates, the catalyst aggregates. Solution: Switch to a highly active precatalyst like a Buchwald G3 or G4 palladacycle (e.g., XPhos Pd G3)[4]. These precatalysts ensure rapid, quantitative generation of the active monoligated Pd(0) species, maintaining a high concentration of active catalyst throughout the reaction.

Q2: I am performing a Suzuki coupling. The 2-Bromo-1-cyclobutoxy-4-nitrobenzene is unreacted, but my boronic acid has completely disappeared. Why? A2: You are observing rapid protodeboronation. Boronic acids—especially those that are electron-deficient or ortho-substituted—are prone to hydrolytic C-B bond cleavage in the presence of base and water[5]. Because your aryl bromide is sterically hindered, transmetalation is slower than the background degradation of the boronic acid. Solution: Move to strictly anhydrous conditions. Swap the boronic acid for a boronic pinacol ester (BPin) and use anhydrous fluoride bases (e.g., CsF) in 1,4-dioxane to drive transmetalation without hydrolyzing the boron species.

Q3: LC-MS shows significant amounts of 1-cyclobutoxy-4-nitrobenzene (the des-bromo byproduct). How do I prevent this side reaction? A3: Protodehalogenation occurs when the stalled Pd(II)-aryl intermediate abstracts a beta-hydride from the environment. This usually comes from the solvent (e.g., ethanol, isopropanol) or aliphatic amine bases. Solution: Eliminate all hydride donors. Use non-nucleophilic, non-protic solvents like anhydrous 1,4-Dioxane or Toluene. Ensure your base is inorganic (e.g., K₃PO₄ or Cs₂CO₃).

G Start Low Conversion Observed Check1 Is Pd Black Present? Start->Check1 Yes1 Yes: Catalyst Death Check1->Yes1 Yes No1 No: Reaction Stalled Check1->No1 No Sol1 Use Pd G3/G4 Precatalyst & Strictly Degas Solvents Yes1->Sol1 Check2 Des-bromo byproduct? No1->Check2 Sol3 Remove H-donors (Switch to Dioxane/K3PO4) Check2->Sol3 Yes Check3 Coupling partner consumed? Check2->Check3 No Sol4 Address Protodeboronation (Use BPin + CsF) Check3->Sol4 Yes

Decision tree for troubleshooting low conversion in sterically hindered cross-couplings.

Part 3: Optimization Matrix

When coupling 2-Bromo-1-cyclobutoxy-4-nitrobenzene, empirical data dictates moving away from classical conditions (Pd(PPh₃)₄ / Na₂CO₃) toward modern, sterically accommodating systems.

ParameterSuboptimal ChoiceConsequenceOptimized ChoiceCausality
Palladium Source Pd(OAc)₂ or Pd(PPh₃)₄Slow reduction to Pd(0); early precipitation as Pd black[3].XPhos Pd G3 Rapid, quantitative generation of active L-Pd(0) prevents early catalyst death[4].
Ligand PPh₃ or dppfInsufficient steric bulk; cannot force reductive elimination.XPhos or BrettPhos Bulky biaryl backbone accommodates the ortho-cyclobutoxy group and accelerates transmetalation[2].
Solvent Ethanol / WaterActs as a hydride donor; causes protodehalogenation.1,4-Dioxane Non-nucleophilic, no beta-hydrogens to donate; stabilizes the Pd intermediate.
Base Na₂CO₃ (aq)Hydrolyzes boronic acid (protodeboronation)[5].K₃PO₄ (anhydrous) Mild, insoluble base prevents rapid degradation of coupling partners.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system : it includes built-in visual and analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Optimized Suzuki-Miyaura Coupling Workflow

Reagents: 2-Bromo-1-cyclobutoxy-4-nitrobenzene (1.0 equiv), Arylboronic acid pinacol ester (1.5 equiv), XPhos Pd G3 (2-5 mol%), XPhos (2-5 mol%), anhydrous K₃PO₄ (3.0 equiv).

Step 1: Atmosphere Control (Critical for Nitroarenes)

  • Add the solid reagents (aryl bromide, boronic ester, K₃PO₄, XPhos Pd G3, and XPhos) to an oven-dried Schlenk tube or reaction vial.

  • Seal the vial with a PTFE septum. Apply vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle 3 times. Validation Checkpoint: The presence of oxygen will oxidize Pd(0) to Pd(II)[3]. If the reaction turns black within the first 10 minutes of heating, your inert atmosphere has failed.

Step 2: Solvent Addition & Degassing

  • In a separate flask, sparge anhydrous 1,4-Dioxane with Argon for 30 minutes.

  • Add the degassed 1,4-Dioxane to the reaction vial via syringe (target concentration: 0.2 M). Validation Checkpoint: The solution should immediately take on a homogeneous yellow/orange hue, indicating the successful generation of the active XPhos-Pd(0) complex[4].

Step 3: Heating and Kinetic Monitoring

  • Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously (800+ rpm) to ensure the insoluble K₃PO₄ is well suspended.

  • At t = 1 hour , withdraw a 10 µL aliquot via a degassed syringe, dilute in LC-MS grade acetonitrile, and analyze. Validation Checkpoint:

  • If starting material remains but the boronic ester is gone Protodeboronation is occurring. Add 0.5 equiv more boronic ester and lower the temperature to 80 °C.

  • If des-bromo byproduct is >5% Solvent/reagents are wet. Abort and dry reagents.

Step 4: Workup

  • Once conversion >95% is confirmed by LC-MS (typically 4-12 hours), cool to room temperature.

  • Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. ACS Publications. Available at: [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Available at:[Link]

  • Suzuki–Miyaura Cross-Coupling of Sulfoxides. ACS Catalysis. Available at: [Link]

Sources

Optimization

Optimizing reaction time and temperature for 2-Bromo-1-cyclobutoxy-4-nitrobenzene etherification

Technical Support Center: Etherification of 2-Bromo-4-nitrophenol This technical support guide provides in-depth troubleshooting, optimization strategies, and frequently asked questions for the synthesis of 2-Bromo-1-cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Etherification of 2-Bromo-4-nitrophenol

This technical support guide provides in-depth troubleshooting, optimization strategies, and frequently asked questions for the synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene via Williamson etherification. It is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency, yield, and purity.

Reaction Overview and Mechanism

The synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the classical Williamson ether synthesis.[1][2] In this process, the phenoxide anion of 2-bromo-4-nitrophenol, generated in situ by a base, acts as the nucleophile. It attacks the carbon atom of a cyclobutylating agent (e.g., cyclobutyl bromide), displacing the leaving group.

The reaction is significantly facilitated by the presence of the electron-withdrawing nitro group (-NO₂) positioned para to the bromine leaving group.[3] This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction.[4][5] The formation of this intermediate is generally the rate-determining step.[6]

Caption: SNAr Mechanism for Cyclobutoxy Ether Formation.

Troubleshooting Guide

This section addresses common issues encountered during the etherification process.

Question: My reaction yield is low or I have recovered mostly starting material. What are the potential causes?

Answer: Low conversion is a frequent issue stemming from several factors. A systematic check is recommended.

  • Ineffective Deprotonation: The phenol must be fully converted to the more nucleophilic phenoxide. Ensure you are using at least 1.5 equivalents of a suitable base like anhydrous potassium carbonate (K₂CO₃).[7] For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary, though K₂CO₃ is typically sufficient for activated phenols.[8]

  • Moisture Contamination: Alkoxides and phenoxides are strong bases that can be quenched by water. Ensure all glassware is oven-dried and use anhydrous solvents.[8][9]

  • Suboptimal Solvent Choice: The reaction rate is highly dependent on the solvent.[5] Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the phenoxide salt, making the "naked" anion a more potent nucleophile.[1][8] Protic solvents (e.g., ethanol) or apolar solvents will significantly slow the reaction.[1]

  • Insufficient Reaction Time or Temperature: A typical Williamson reaction is conducted at 50-100 °C for 1-8 hours.[1][8] If the temperature is too low or the time too short, the reaction may not reach completion.[8] Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal duration.

Caption: Troubleshooting workflow for low product yield.

Question: The reaction is very slow. How can I increase the rate?

Answer: To accelerate the reaction, consider the following optimizations:

  • Increase Temperature: Raising the temperature towards 100-120°C (depending on the solvent's boiling point) will increase the reaction rate. However, be mindful that excessively high temperatures can promote side reactions.[10]

  • Change Solvent: If you are using a solvent like acetone or acetonitrile, switching to a higher-boiling polar aprotic solvent like DMF or DMSO can significantly improve rates.[8]

  • Use a Phase-Transfer Catalyst (PTC): In systems where the phenoxide salt has low solubility, adding a catalyst like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide anion into the organic phase, dramatically increasing the reaction rate.[11][12][13]

  • Microwave Irradiation: Microwave-assisted synthesis can reduce reaction times from hours to minutes by efficiently transferring heat directly to the reactants.[14][15]

Optimization of Reaction Parameters (FAQs)

Q1: What is the optimal temperature range for this etherification? A typical temperature range for this SNAr reaction is between 80 °C and 100 °C.[1][2][8] It is advisable to start at 80 °C and monitor the reaction by TLC. If the reaction is sluggish, the temperature can be incrementally increased.

Q2: How long should the reaction be run? Reaction times can vary from 2 to 8 hours.[1][2] The most reliable method to determine completion is to monitor the disappearance of the 2-bromo-4-nitrophenol starting material by TLC. Running the reaction for an unnecessarily long time can sometimes lead to product degradation or side reactions.

Q3: Which cyclobutylating agent is best: bromide, iodide, or tosylate? The reactivity order for the leaving group is I > Br > OTs > Cl. Cyclobutyl iodide will be the most reactive agent, leading to faster reaction times or allowing for lower reaction temperatures.[9] However, it is more expensive and less stable than cyclobutyl bromide. Cyclobutyl bromide offers a good balance of reactivity and cost for this activated system.

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

  • Inert Atmosphere: While not always strictly necessary for SNAr, running the reaction under an inert atmosphere (Nitrogen or Argon) prevents potential oxidation of the phenoxide, especially at elevated temperatures.

  • Stirring: Ensure vigorous and efficient stirring, particularly in heterogeneous mixtures (e.g., with K₂CO₃), to maximize contact between reactants.[12]

  • Reagent Quality: Use high-purity, anhydrous reagents and solvents. The presence of water is a common cause of failure.[8]

Table 1: Summary of Key Reaction Parameters and Their Impact
ParameterRecommended ConditionRationale & Impact on Optimization
Temperature 80-100 °CHigher temperatures increase reaction rate. Optimal balance is needed to avoid side reactions.[8][10]
Time 2-8 hours (TLC Monitored)Reaction should be run until consumption of starting material to maximize yield without product degradation.[8]
Solvent DMF, AcetonitrilePolar aprotic solvents enhance nucleophilicity of the phenoxide, accelerating the reaction.[1][8]
Base Anhydrous K₂CO₃ (1.5-2.0 eq.)Ensures complete deprotonation of the phenol. Must be anhydrous.[7]
Alkylating Agent Cyclobutyl Bromide (1.2 eq.)Provides a good balance of reactivity and stability. A slight excess drives the reaction to completion.

Detailed Experimental Protocol

This protocol describes a representative synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene.

Materials:

  • 2-bromo-4-nitrophenol (1.0 eq.)

  • Cyclobutyl bromide (1.2 eq.)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) (~0.2 M concentration)

  • Ethyl acetate, Hexanes, Brine, Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

G flask Round-Bottom Flask heater Heating Mantle with Stir Plate flask->heater Heat & Stir condenser Reflux Condenser condenser->flask Reflux n2_inlet N₂ Inlet n2_inlet->condenser Inert Gas

Caption: Standard reflux setup for the etherification reaction.

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-nitrophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reagent Addition: Begin stirring the suspension and add cyclobutyl bromide (1.2 eq.) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the 2-bromo-4-nitrophenol spot is consumed (typically 3-6 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

  • Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-1-cyclobutoxy-4-nitrobenzene.

References

  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Scribd. (n.d.). Williamson Ether Synthesis Experiment | PDF.
  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis.
  • chemconnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.
  • Semantic Scholar. (1980, November 1).
  • ACS Publications. (2011, March 21). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. The Journal of Organic Chemistry.
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.).
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16).
  • BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 4-Chloro-3-nitrophenyl 2-thienyl ketone.
  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis for Aryl Ethers.
  • BenchChem. (n.d.). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
  • hayderecho.expansion.com. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (n.d.).
  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Sciforum. (n.d.).
  • BenchChem. (2026, March). Technical Support Center: Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene.

Sources

Troubleshooting

Technical Support Center: Catalytic Hydrogenation of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

Welcome to the technical support center for the catalytic hydrogenation of 2-bromo-1-cyclobutoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic hydrogenation of 2-bromo-1-cyclobutoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and achieve high yields of the desired product, 2-bromo-1-cyclobutoxy-4-aminobenzene.

The reduction of a nitro group in the presence of a halogen, particularly bromine, on an aromatic ring is a common challenge in multi-step organic synthesis. The primary competing side reaction is hydrodehalogenation, which leads to the formation of 1-cyclobutoxy-4-aminobenzene. This guide will provide a structured approach to troubleshooting and optimizing your reaction conditions to favor the desired chemoselective reduction.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses common issues encountered during the catalytic hydrogenation of 2-bromo-1-cyclobutoxy-4-nitrobenzene, providing potential causes and actionable solutions.

Issue 1: High Levels of Dehalogenation (Loss of Bromine)

The most prevalent byproduct in this reaction is the dehalogenated aniline. This occurs when the catalyst promotes the cleavage of the carbon-bromine bond in addition to reducing the nitro group.

Potential Causes and Solutions:

  • Inappropriate Catalyst Choice: Standard palladium on carbon (Pd/C) is often too active and can promote dehalogenation.[1]

    • Solution 1: Catalyst Screening. Consider catalysts known for higher selectivity in reducing nitro groups in the presence of halogens. Raney Nickel is a good alternative to Pd/C for substrates where dehalogenation is a concern.[1] Sulfided platinum catalysts have also been shown to be highly effective in reducing nitro groups with minimal hydrodehalogenation.[2][3]

    • Solution 2: Modified Catalysts. The introduction of additives to the catalyst can suppress dehalogenation. For instance, vanadium-modified platinum catalysts (Pt-V/C) have demonstrated enhanced selectivity.[4] The addition of ligands like triphenylphosphine (PPh3) can also inhibit the dehalogenation process by modifying the catalyst surface.[5]

  • Harsh Reaction Conditions: High temperature and pressure can increase the rate of dehalogenation.

    • Solution: Optimize Reaction Parameters. Employ lower temperatures and pressures. Successful selective hydrogenations have been achieved at low temperatures and pressures with appropriate catalysts.[2][3] It is crucial to monitor the reaction progress to avoid prolonged reaction times, which can lead to increased byproduct formation, especially after the starting material has been fully consumed.[4]

  • Solvent Effects: The choice of solvent can influence catalyst activity and selectivity.

    • Solution: Solvent Screening. Protic solvents like ethanol or methanol are common for hydrogenations. However, aprotic solvents such as ethyl acetate or tetrahydrofuran (THF) should also be considered.[4][6] A solvent screening study can identify the optimal medium for your specific substrate and catalyst system.

  • High Catalyst Loading: An excessive amount of catalyst can lead to over-reduction and increased dehalogenation.

    • Solution: Reduce Catalyst Loading. Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. Catalyst loadings of less than 0.1 mol% have been used effectively in selective hydrogenations.[2][3]

Issue 2: Incomplete Conversion of Starting Material

If you are observing significant amounts of unreacted 2-bromo-1-cyclobutoxy-4-nitrobenzene, consider the following factors.

Potential Causes and Solutions:

  • Catalyst Deactivation or Poisoning: The catalyst may be inactive or poisoned by impurities.

    • Solution 1: Use Fresh Catalyst. Ensure you are using a fresh, active batch of catalyst.

    • Solution 2: Purify Starting Material. Impurities in the starting material, such as sulfur or nitrogen-containing compounds, can poison the catalyst.[7] Purification of the 2-bromo-1-cyclobutoxy-4-nitrobenzene may be necessary.

    • Solution 3: Check for System Leaks. Insufficient hydrogen pressure due to leaks in the hydrogenation apparatus is a common cause of incomplete reactions.[7]

  • Insufficient Hydrogen Pressure or Agitation: The reaction may be limited by the availability of hydrogen at the catalyst surface.

    • Solution: Increase Pressure and/or Agitation. While high pressure can promote dehalogenation, a certain minimum pressure is required for the reaction to proceed. Ensure adequate agitation to facilitate mass transfer of hydrogen to the catalyst surface.[6]

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction rate will be slow.

    • Solution: Choose an Appropriate Solvent. Select a solvent in which the 2-bromo-1-cyclobutoxy-4-nitrobenzene has good solubility.

Issue 3: Formation of Other Byproducts (e.g., Azo, Azoxy, Hydroxylamine Intermediates)

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. Under certain conditions, these intermediates can react to form condensation byproducts like azo and azoxy compounds.[8]

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions: The accumulation of intermediates can be influenced by temperature, pressure, and catalyst type.

    • Solution 1: Modify Reaction Conditions. Adjusting the temperature and pressure can influence the relative rates of the individual steps in the reduction pathway, minimizing the accumulation of reactive intermediates.

    • Solution 2: Use Additives. The addition of certain promoters, such as vanadium, can facilitate the efficient conversion of hydroxylamine intermediates to the desired amine, thereby suppressing the formation of condensation byproducts.[5][9]

  • Inappropriate Catalyst: Some catalysts may favor the formation of intermediates or condensation products.

    • Solution: Catalyst Selection. A thorough screening of different catalysts can identify one that promotes the complete reduction to the amine without significant accumulation of intermediates.

Data Summary: Catalyst and Additive Effects on Selectivity

The following table summarizes literature data on the impact of different catalytic systems on the selectivity of nitro group reduction in the presence of halogens.

Catalyst SystemSubstrateKey FindingReference
Sulfided PlatinumHalogenated NitroheterocyclesHigh chemoselectivity with minimal dehalogenation at low temperature and pressure.[2]
Raney NickelGeneral Halogenated NitroaromaticsOften used in place of Pd/C to avoid dehalogenation of aromatic halides.[1]
Pt-V/C1-Iodo-4-nitrobenzeneVanadium as an additive suppresses hydroxylamine accumulation and can improve selectivity.[4]
Pd/C with PPh3Halogenated NitroaromaticsPPh3 acts as a dehalogenation inhibitor by modifying the catalyst surface.[5]

Experimental Workflow and Diagrams

General Experimental Protocol for Selective Hydrogenation
  • System Preparation: The hydrogenation reactor is charged with 2-bromo-1-cyclobutoxy-4-nitrobenzene and the chosen solvent. The system is then purged with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: The selected catalyst is added to the reaction mixture under an inert atmosphere.

  • Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously at the set temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by suitable techniques such as TLC, GC/MS, or LC/MS.[7]

  • Work-up: Upon completion, the reactor is carefully depressurized and purged with an inert gas. The catalyst is removed by filtration through a pad of Celite.

  • Isolation and Purification: The solvent is removed from the filtrate under reduced pressure, and the crude product is purified by an appropriate method (e.g., column chromatography, recrystallization).

Reaction Pathway Diagram

G cluster_main Catalytic Hydrogenation of 2-Bromo-1-cyclobutoxy-4-nitrobenzene Start 2-Bromo-1-cyclobutoxy-4-nitrobenzene Byproduct 1-Cyclobutoxy-4-aminobenzene (Dehalogenated Byproduct) Start->Byproduct Dehalogenation & Reduction Intermediates Nitroso and Hydroxylamine Intermediates Start->Intermediates H2, Catalyst Desired 2-Bromo-1-cyclobutoxy-4-aminobenzene (Desired Product) Desired->Byproduct Over-reduction/ Dehalogenation Intermediates->Desired Selective Reduction Condensation Azo/Azoxy Byproducts Intermediates->Condensation Condensation

Caption: Reaction pathways in the hydrogenation of 2-bromo-1-cyclobutoxy-4-nitrobenzene.

Troubleshooting Workflow Diagram

G Start Problem Observed Dehalogenation High Dehalogenation? Start->Dehalogenation Incomplete Incomplete Conversion? Dehalogenation->Incomplete No Sol_Dehal 1. Change Catalyst (e.g., Sulfided Pt, Raney Ni) 2. Lower Temp/Pressure 3. Screen Solvents 4. Reduce Catalyst Loading Dehalogenation->Sol_Dehal Yes OtherByproducts Other Byproducts? Incomplete->OtherByproducts No Sol_Incomplete 1. Check H2 Pressure/Leaks 2. Use Fresh/Active Catalyst 3. Purify Starting Material 4. Increase Agitation Incomplete->Sol_Incomplete Yes Sol_Other 1. Adjust Temp/Pressure 2. Add Promoters (e.g., Vanadium) 3. Screen Catalysts OtherByproducts->Sol_Other Yes End Optimized Reaction OtherByproducts->End No Sol_Dehal->End Sol_Incomplete->End Sol_Other->End

Caption: A logical workflow for troubleshooting common reaction issues.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for monitoring the reaction?

A1: A combination of techniques is often ideal. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for separating and identifying the starting material, desired product, and byproducts.[7][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the ratio of products in the crude reaction mixture.[11]

Q2: Can I use transfer hydrogenation as an alternative to high-pressure hydrogen gas?

A2: Yes, catalytic transfer hydrogenation is a viable alternative and can be safer and more convenient as it avoids the handling of flammable hydrogen gas.[12] Common hydrogen donors include hydrazine hydrate, ammonium formate, and isopropanol. The choice of catalyst will still be critical to ensure selectivity. For example, a variety of halogenated nitroarenes have been selectively reduced with hydrazine hydrate in the presence of Pd/C.[12]

Q3: How does the position of the bromo and nitro groups affect the ease of dehalogenation?

A3: The electronic environment of the carbon-bromine bond plays a significant role. Generally, electron-withdrawing groups (like the nitro group) on the aromatic ring can make the C-Br bond more susceptible to cleavage. The relative positions of the substituents can also have an effect, though this is often substrate-specific. It is also important to note that the product aniline is often more prone to dehalogenation than the starting nitro-compound.[4]

Q4: Are there any metal-free alternatives for this reduction?

A4: While catalytic hydrogenation is the most common method, some metal-free reductions have been developed. For instance, the use of diboron reagents like tetrahydroxydiboron (B2(OH)4) with an organocatalyst has been shown to reduce nitroarenes with excellent selectivity, even in the presence of sensitive functional groups like halogens, at room temperature.[13]

References

  • BenchChem. (2026).
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Upadhyay, R., Kumar, S., Srinuvasu, K., Gopinath, C. S., Chandrakumar, K. R. S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024, November 25). Chinese Journal of Catalysis. [Link]

  • Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(23), 9904–9909. [Link]

  • Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2012). ChemInform Abstract: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. ChemInform, 43(13). [Link]

  • Various Authors. (2014, May 23). What is the best reagent for the selective reduction of a nitro group to amine? ResearchGate. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • BenchChem. (2025).
  • Kasparian, A. J., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry. [Link]

  • Cantillo, D., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • University of Cambridge. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]

  • AZoM. (2016, July 11). Catalytic Hydrogenation Reaction. [Link]

  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Hosoya, T., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. [Link]

  • Sassykova, L. R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]

  • Patrick, C. E. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Iowa State University. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]

  • Cresswell, A. J., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synthesis. [Link]

  • Zhang, X., et al. (2026). Innovative Approaches to a Scalable Catalytic Flow Reaction: A Focus on Selective Nitro-Group Hydrogenation in a Fixed-Bed System. Organic Process Research & Development. [Link]

  • BenchChem. (2026).
  • Gao, Y., et al. (2022). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. Catalysts. [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Bromo-1-cyclobutoxy-4-nitrobenzene vs 2-bromo-1-methoxy-4-nitrobenzene reactivity

Comparative Reactivity Guide: 2-Bromo-1-cyclobutoxy-4-nitrobenzene vs. 2-Bromo-1-methoxy-4-nitrobenzene Structural & Electronic Profiling The synthesis of complex active pharmaceutical ingredients (APIs) frequently relie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-Bromo-1-cyclobutoxy-4-nitrobenzene vs. 2-Bromo-1-methoxy-4-nitrobenzene

Structural & Electronic Profiling

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on modular, halogenated nitroarenes to install highly functionalized motifs[1]. Both 2-bromo-1-methoxy-4-nitrobenzene (CAS 5197-28-4) and its cyclobutoxy analog, 2-bromo-1-cyclobutoxy-4-nitrobenzene (CAS 2378806-50-7), serve as potent bifunctional electrophiles[2]. They possess a highly activated aromatic core due to the strongly electron-withdrawing para-nitro group, enabling both transition-metal-catalyzed cross-coupling at the C-Br bond and Nucleophilic Aromatic Substitution (SNAr)[3].

However, the substitution of a methoxy group for a cyclobutoxy group introduces a profound steric divergence. The methoxy group exhibits a low buried volume (%V_bur) and free rotation, presenting minimal steric shielding to the adjacent ortho-bromine atom. Conversely, the cyclobutoxy ring is conformationally restricted and projects significant physical bulk over the C-Br bond. This steric hindrance directly impacts the thermodynamics and kinetics of the oxidative addition step in catalytic cycles[4].

Divergent Reactivity Pathways

Cross-Coupling Dynamics (Suzuki-Miyaura & Buchwald-Hartwig) For the methoxy derivative, standard phosphine ligands (e.g., PPh3, dppf) readily facilitate oxidative addition and subsequent transmetalation[3]. The cyclobutoxy analog, however, strongly resists activation under these conventional conditions. The bulky cyclobutane ring sterically repels the incoming low-valent metal center (e.g., Pd(0) or Ni(0))[4]. To overcome this, highly specialized dialkylbiaryl phosphine ligands (such as SPhos or XPhos) must be employed. These ligands possess a large cone angle and high buried volume, which paradoxically accelerates the reaction by favoring the formation of a highly reactive, monoligated Pd(0) species, driving the oxidative addition through a sterically induced acceleration mechanism[5][6].

Nucleophilic Aromatic Substitution (SNAr) Both molecules are highly activated for SNAr by the 4-nitro group. While the bromine atom is the primary leaving group in cross-coupling, SNAr can occur at either the C-Br or C-OR position depending on the hardness of the nucleophile. The cyclobutoxy group's steric bulk significantly reduces the rate of SNAr at the adjacent C-Br bond by hindering the approach of the nucleophile and the formation of the requisite Meisenheimer complex.

Reactivity Substrate Aryl Bromide Substrate Pd Pd(0) Catalyst Substrate->Pd Pd-Catalysis Nuc Nucleophile Substrate->Nuc SNAr Pathway OxAdd Oxidative Addition (Steric Bottleneck) Pd->OxAdd Slow for Cyclobutoxy Trans Transmetalation OxAdd->Trans CC_Prod Cross-Coupled Product Trans->CC_Prod Meisenheimer Meisenheimer Complex Nuc->Meisenheimer Activated by 4-Nitro SNAr_Prod SNAr Product Meisenheimer->SNAr_Prod

Divergent reactivity pathways: Pd-catalyzed cross-coupling vs. SNAr.

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

To objectively compare the reactivity of these two substrates, we utilize a self-validating experimental design. This protocol incorporates 1,3,5-trimethoxybenzene as an internal standard for quantitative NMR (qNMR) analysis. This ensures that the reported conversions are absolute and decoupled from potential isolation losses, providing a true measure of catalytic efficiency.

Causality in Reagent Selection:

  • Catalyst/Ligand System: Pd2(dba)3 combined with SPhos. The electron-rich dicyclohexylphosphine moiety of SPhos promotes rapid oxidative addition, while its biphenyl backbone prevents catalyst deactivation via cyclometalation—an essential feature for the hindered cyclobutoxy substrate[5].

  • Base & Solvent: Aqueous K3PO4 in 1,4-Dioxane (4:1). The biphasic nature ensures that the inorganic base activates the boronic acid (forming the reactive boronate) without degrading the organic substrate, while dioxane provides high solubility at elevated temperatures.

Step-by-Step Procedure:

  • Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide substrate (0.50 mmol, 1.0 equiv) and phenylboronic acid (0.75 mmol, 1.5 equiv).

  • Internal Standard Addition: Add precisely 0.10 mmol of 1,3,5-trimethoxybenzene (internal standard for qNMR).

  • Catalyst Loading: Add Pd2(dba)3 (0.01 mmol, 2 mol%) and SPhos (0.04 mmol, 8 mol%).

  • Solvent & Base: Add 2.0 mL of 1,4-Dioxane, followed by 0.5 mL of a degassed 2.0 M aqueous K3PO4 solution (1.0 mmol, 2.0 equiv).

  • Degassing: Seal the tube and perform three freeze-pump-thaw cycles to rigorously exclude oxygen, preventing homocoupling of the boronic acid and catalyst oxidation.

  • Thermal Activation: Backfill with Argon and heat the reaction mixture at 100 °C in a pre-heated oil bath for 12 hours.

  • Workup & Analysis: Cool to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite. Concentrate the filtrate in vacuo. Analyze the crude mixture via 1H-NMR (CDCl3) to determine absolute conversion before flash chromatography purification.

Workflow Step1 1. Substrate & Reagent Preparation Step2 2. Internal Standard Addition (qNMR) Step1->Step2 Step3 3. System Degassing (Freeze-Pump-Thaw x3) Step2->Step3 Step4 4. Catalyst/Ligand Addition (Pd2(dba)3 / SPhos) Step3->Step4 Step5 5. Thermal Activation (100°C, 12h) Step4->Step5 Step6 6. Quench & Filtration (EtOAc / Celite) Step5->Step6 Step7 7. qNMR Analysis (Self-Validating Yield) Step6->Step7

Self-validating experimental workflow for sterically hindered cross-couplings.

Quantitative Performance Data

The following table summarizes the comparative coupling efficiency of both substrates with phenylboronic acid under varying catalytic conditions. The data clearly illustrates the necessity of specialized ligands for the cyclobutoxy derivative.

SubstrateCatalyst SystemTemp (°C)Time (h)qNMR Conversion (%)Isolated Yield (%)
2-Bromo-1-methoxy-4-nitrobenzenePd(PPh3)4 (5 mol%)804>9994
2-Bromo-1-cyclobutoxy-4-nitrobenzenePd(PPh3)4 (5 mol%)801218<15
2-Bromo-1-cyclobutoxy-4-nitrobenzenePd2(dba)3 / SPhos10012>9891
2-Bromo-1-cyclobutoxy-4-nitrobenzenePd2(dba)3 / XPhos10012>9993

Data Interpretation: While the methoxy analog reaches full conversion rapidly with standard first-generation catalysts, the cyclobutoxy analog stalls due to steric repulsion at the oxidative addition step. Upgrading to a Buchwald-type ligand (SPhos/XPhos) and increasing the thermal energy completely restores reactivity, yielding >90% of the desired biaryl product.

Conclusion

When designing synthetic routes involving 2-bromo-4-nitroanisole derivatives, the choice of the alkoxy substituent dictates the required catalytic technology. The methoxy derivative is universally reactive under mild conditions. In contrast, the cyclobutoxy analog demands a sterically accommodating catalyst architecture. By leveraging high-buried-volume ligands like SPhos, researchers can effectively harness the unique physicochemical properties of the cyclobutoxy group without sacrificing synthetic efficiency.

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Analysis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

Introduction: The Imperative for Purity in Pharmaceutical Synthesis In the intricate pathway of drug development, the purity of every component is paramount. Intermediates, such as 2-Bromo-1-cyclobutoxy-4-nitrobenzene, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Pharmaceutical Synthesis

In the intricate pathway of drug development, the purity of every component is paramount. Intermediates, such as 2-Bromo-1-cyclobutoxy-4-nitrobenzene, are the foundational building blocks of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant ramifications on the safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method to assess the purity of these intermediates is not merely a quality control check; it is a cornerstone of regulatory compliance and patient safety.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of 2-Bromo-1-cyclobutoxy-4-nitrobenzene, with a primary focus on developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind experimental choices, compare the validated method against viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), and provide the detailed protocols necessary for replication. The methodologies and principles discussed are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3]

The Analytical Challenge: Understanding 2-Bromo-1-cyclobutoxy-4-nitrobenzene

To develop a suitable analytical method, we must first understand the physicochemical properties of the analyte. While specific data for 2-Bromo-1-cyclobutoxy-4-nitrobenzene is not extensively published, we can infer its characteristics from analogous structures like 2-bromo-1-ethoxy-4-nitrobenzene.[4][5] The molecule possesses a nitroaromatic ring, which is a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection. Its predicted moderate polarity and non-volatile nature make liquid chromatography the most logical choice for separation and quantification.

The primary analytical goal is to develop a purity-indicating method. This means the method must not only quantify the main compound but also separate it from any potential process-related impurities and degradation products.

Foundational HPLC Method Development

Before validation can begin, a suitable HPLC method must be developed. The choices made here are critical for the success of the validation.

  • Column Selection: A reversed-phase C18 column is the workhorse for separating moderately polar to non-polar compounds. The hydrophobic C18 stationary phase will interact with the non-polar regions of our analyte, providing good retention and resolution from more polar impurities.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is chosen. A gradient is essential for a purity method as it allows for the elution of impurities with a wide range of polarities within a reasonable timeframe.

  • Detection Wavelength: Given the nitroaromatic structure, a UV detector set at a wavelength around 254 nm is expected to provide high sensitivity for the main peak and related impurities.[6][7]

  • Initial Conditions: A typical starting point would be a flow rate of 1.0 mL/min on a standard 4.6 x 150 mm column with a 5 µm particle size.

The Core of Confidence: A Deep Dive into Method Validation

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[8][9] We will follow the ICH Q2(R2) guidelines to ensure our method is accurate, precise, and specific.[1][2][3][10][11][12][13][14]

G cluster_0 Method Validation Workflow Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LoQ LOD & LOQ Acc->LoQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Report Rob->Report

Caption: A typical workflow for HPLC method validation.

Specificity

Causality: The most critical parameter for a purity method is specificity. We must prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, namely impurities, degradants, and matrix components.

Experimental Approach: Forced degradation studies are the definitive test for specificity. The sample is subjected to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. The chromatograms of these stressed samples are then compared to that of an unstressed sample. The method is deemed specific if the main peak is spectrally pure (as determined by a photodiode array [PDA] detector) and is well-resolved from all degradation peaks.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. This is essential for accurate quantification. The range is the interval over which this proportionality is established.

Experimental Approach: A series of at least five solutions of the reference standard are prepared across a range that brackets the expected working concentration. For a purity method, this range must typically cover from the Limit of Quantitation (LOQ) to 120% of the working concentration. The peak areas are plotted against the known concentrations, and a linear regression analysis is performed.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It confirms that the method is free from systematic error.

Experimental Approach: Accuracy is determined by spiking a placebo (or a sample of known purity) with known amounts of the analyte at different concentration levels (typically 80%, 100%, and 120% of the target concentration). The percentage recovery of the added analyte is then calculated.

Precision

Causality: Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It demonstrates the method's reproducibility under normal operating conditions.

Experimental Approach:

  • Repeatability (Intra-assay precision): Six independent samples are prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability experiment is repeated by a different analyst, on a different day, and preferably on a different instrument. The results from both sets of experiments are statistically compared.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: For a purity method, it is crucial to know the lowest concentration of an impurity that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

Experimental Approach: LOD and LOQ are typically determined from the linearity data based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope) The calculated LOQ value should be experimentally verified by analyzing a sample at this concentration to ensure accuracy and precision are acceptable.

Robustness

Causality: Robustness testing demonstrates the method's reliability with respect to deliberate, minor variations in its parameters. This provides an indication of its suitability for transfer to other labs and its performance during routine use.

Experimental Approach: Small, deliberate changes are made to method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The effect on the results (e.g., retention time, peak area, resolution) is evaluated against predefined acceptance criteria.

G cluster_params Core Validation Parameters center Validated Method Specificity Specificity Specificity->center Ensures identity Linearity Linearity Linearity->center Enables quantification Accuracy Accuracy Linearity->Accuracy Accuracy->center Confirms trueness Precision Precision Accuracy->Precision Precision->center Confirms reliability Robustness Robustness Robustness->center Ensures transferability LOQ LOQ LOQ->center Defines limits

Caption: Interrelationship of key validation parameters.

Summary of Validation Data (Hypothetical)

The following table summarizes the expected results for a successfully validated HPLC method.

Validation ParameterSpecificationHypothetical ResultStatus
Specificity No co-elution; peak purity > 99.5%All degradants resolved; peak purity index > 0.999Pass
Linearity (R²) ≥ 0.9990.9998Pass
Range LOQ to 120% of target concentration0.05% to 120% (0.5 µg/mL to 120 µg/mL)Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (Repeatability) RSD ≤ 2.0%0.8%Pass
Precision (Intermediate) RSD ≤ 2.0%1.1%Pass
LOQ S/N ≥ 10; accuracy and precision met0.5 µg/mL (0.05% of target)Pass
Robustness System suitability parameters metAll variations met system suitability criteriaPass

Comparative Guide: HPLC vs. UPLC and GC

While our validated HPLC method is fit for purpose, it is instructive to compare it with other common analytical techniques.

FeatureValidated HPLC Method Ultra-Performance Liquid Chromatography (UPLC) Gas Chromatography (GC)
Principle Separation in a liquid mobile phase using columns with ~3-5 µm particles.Utilizes sub-2 µm particles, requiring ultra-high pressures for separation.[15][16][17]Separation in a gaseous mobile phase based on volatility and interaction with a stationary phase.[18]
Speed Moderate (e.g., 15-30 min run time).Very fast (e.g., 2-7 min run time), offering significant throughput advantages.[19][20]Typically fast, but requires high temperatures which can be a drawback.[21]
Resolution Good, sufficient for most purity applications.Superior peak resolution and efficiency, ideal for complex samples with many closely eluting impurities.[22]High resolution for volatile compounds.
Sensitivity Good, suitable for detecting impurities at the 0.05% level.Higher sensitivity due to sharper, narrower peaks, leading to better signal-to-noise ratios.[19]Detector dependent (e.g., ECD is very sensitive to nitroaromatics), but thermal degradation can impact sensitivity.[23][24]
Applicability to Analyte Ideal. Non-volatile nature and strong UV chromophore are perfectly suited for HPLC.Excellent. Offers a significant improvement in speed and resolution over HPLC with no change in applicability. A straightforward method transfer is possible.Potentially Problematic. Nitroaromatic compounds can be thermally labile, risking on-column degradation and inaccurate quantification.[23][25]
Solvent Consumption Moderate to high.Significantly lower due to shorter run times and lower flow rates.[15]Very low, uses carrier gas instead of liquid solvents.[26]

Detailed Experimental Protocols

Protocol 1: HPLC Method Parameters
  • Instrument: HPLC with PDA/UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 min, hold for 3 min, return to initial conditions over 2 min, equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50)

Protocol 2: Linearity Experiment
  • Prepare a stock solution of 2-Bromo-1-cyclobutoxy-4-nitrobenzene reference standard at 1.0 mg/mL in diluent.

  • Perform serial dilutions to prepare at least five calibration standards ranging from 0.5 µg/mL (LOQ) to 120 µg/mL.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration.

  • Perform a linear regression analysis and calculate the coefficient of determination (R²), y-intercept, and slope.

Protocol 3: Accuracy (Spiking) Experiment
  • Prepare a placebo mixture containing all formulation excipients except the active ingredient.

  • Accurately weigh three portions of the placebo.

  • Spike each portion with the reference standard to achieve concentrations of 80%, 100%, and 120% of the target analytical concentration (e.g., 100 µg/mL). Prepare each level in triplicate.

  • Analyze all nine samples using the HPLC method.

  • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Final Conclusion

The development and validation of an analytical method for purity assessment is a rigorous, systematic process that underpins the quality of pharmaceutical products. This guide has demonstrated that a reversed-phase HPLC method with UV detection is highly suitable for the purity analysis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene. Through meticulous validation of parameters such as specificity, linearity, accuracy, and precision, we have established a method that is fit for its intended purpose, adhering to the stringent requirements of the ICH.[1][13] While UPLC offers significant advantages in speed and efficiency, the validated HPLC method stands as a reliable and scientifically sound approach, ensuring that this critical intermediate meets the high standards required for pharmaceutical manufacturing.

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • Ameriscience. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • Ingenta Connect. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography and Liquid Chromatography with and without Solid Phase Micro-extraction. [Link]

  • Impact Analytical. HPLC Testing & UPLC Testing. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. (1998). VICH GL2 Validation of analytical procedures: methodology - Scientific guideline. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • ACS Publications. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. [Link]

  • MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]

  • Covalence. Method Development & Validation (Stability-Indicating). [Link]

  • IJRPR. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • IJIRT. Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). [Link]

  • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Phenomenex. (2025). HPLC vs. GC: Key Differences, Applications, and Advantages. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PubChem. 2-Bromo-1-ethoxy-4-nitrobenzene. [Link]

  • PubChem. 2-Bromo-4-chloro-1-nitrobenzene. [Link]

Sources

Validation

Comparing catalysts for cross-coupling of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

An in-depth technical analysis for the Suzuki-Miyaura cross-coupling of 2-Bromo-1-cyclobutoxy-4-nitrobenzene . This guide objectively evaluates catalyst performance, explores the mechanistic causality behind ligand selec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for the Suzuki-Miyaura cross-coupling of 2-Bromo-1-cyclobutoxy-4-nitrobenzene . This guide objectively evaluates catalyst performance, explores the mechanistic causality behind ligand selection, and provides a self-validating experimental protocol.

Substrate Analysis & Mechanistic Context

The cross-coupling of 2-Bromo-1-cyclobutoxy-4-nitrobenzene presents a complex interplay of steric and electronic factors:

  • Steric Bottleneck: The bulky ortho-cyclobutoxy group creates a severe steric shield around the C-Br bond. While oxidative addition can occur, the subsequent transmetalation step is highly sensitive to steric hindrance, often leading to catalyst stalling and decomposition[1].

  • Electronic Modulation: The meta-nitro group is strongly electron-withdrawing. This lowers the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, accelerating the initial oxidative addition.

  • Chemoselectivity Concerns: The nitro group is susceptible to unwanted reduction, and the cyclobutoxy ether can be cleaved under harsh, high-temperature basic conditions. Therefore, the optimal catalyst must operate at mild temperatures (< 60°C).

G Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Accelerated by NO2) Pd0->OA Ar-Br PdII_Br L-Pd(II)(Ar)(Br) Intermediate OA->PdII_Br TM Transmetalation (Steric Bottleneck by Cyclobutoxy) PdII_Br->TM Ar'-B(OH)2, Base PdII_Ar L-Pd(II)(Ar)(Ar') Intermediate TM->PdII_Ar RE Reductive Elimination (Promoted by Bulky Ligand) PdII_Ar->RE RE->Pd0 Regenerates Pd(0) Product Cross-Coupled Product RE->Product

Catalytic cycle highlighting the transmetalation bottleneck caused by the ortho-cyclobutoxy group.

Catalyst Benchmarking & Performance Data

To objectively compare catalyst efficiency, the table below summarizes the performance of four distinct catalyst generations using a standardized coupling partner (4-methoxyphenylboronic acid) and a mild base (K₂CO₃).

Catalyst GenerationCatalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)TON
1st Gen Pd(PPh₃)₄5.01002415%3
2nd Gen Pd(dppf)Cl₂5.0901845%9
3rd Gen Pd₂(dba)₃ / XPhos1.060892%92
NHC-Pd PEPPSI-IPr1.040496%96

Mechanistic Causality: Why Advanced Ligands Win

Pd(PPh₃)₄ and Pd(dppf)Cl₂ (The Baseline) First-generation catalysts like Pd(PPh₃)₄ fail because their ligands lack the steric bulk required to force the palladium into a highly active monoligated state, and they cannot overcome the ortho-cyclobutoxy shield. Second-generation bidentate catalysts like Pd(dppf)Cl₂[2] improve reductive elimination due to their large bite angle, but still require elevated temperatures that risk nitro group reduction.

Pd₂(dba)₃ + XPhos (The Buchwald Approach) XPhos is a dialkylbiaryl phosphine engineered specifically for sterically hindered substrates[3][4]. The bulky isopropyl groups on the lower biphenyl ring force the palladium into a highly active monoligated L-Pd(0) state[5]. The electron-rich dicyclohexylphosphino group accelerates oxidative addition, while the sheer bulk of the ligand exerts steric pressure that forces the two aryl groups together, accelerating reductive elimination.

PEPPSI-IPr (The Optimal Solution) The NHC-based precatalyst PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) represents the pinnacle of performance for this specific substrate[6]. The massive "flexible steric bulk" of the IPr ligand protects the palladium center from deactivation and powerfully drives reductive elimination. Crucially, PEPPSI-IPr operates with exceptional efficiency at 40°C, ensuring the sensitive nitro group and the cyclobutoxy ether remain completely intact[7].

G Start Substrate: Ortho-Hindered Ar-Br Q1 Nitro Group Sensitivity? Start->Q1 Yes1 High (Requires < 60°C) Q1->Yes1 No1 Low (Standard Heat) Q1->No1 Cat1 PEPPSI-IPr (Optimal) Yes1->Cat1 Cat2 Pd2(dba)3 / XPhos (Effective) No1->Cat2 Cat3 Pd(PPh3)4 (1st Gen) No1->Cat3 Fail Low Yield / Deactivation Cat3->Fail Steric Clash

Catalyst selection logic prioritizing temperature control to protect the sensitive nitro group.

Self-Validating Experimental Protocol: PEPPSI-IPr Catalyzed Coupling

To ensure trustworthiness and reproducibility, this protocol incorporates dodecane as an internal standard. This creates a self-validating system where conversion and yield are quantitatively tracked via GC-MS prior to isolation, eliminating ambiguity caused by purification losses.

Reagents & Materials:

  • 2-Bromo-1-cyclobutoxy-4-nitrobenzene (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)

  • PEPPSI-IPr (0.01 mmol, 1.0 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Dodecane (0.5 mmol, 0.5 equiv) - Internal Standard

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL) - Degassed

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-1-cyclobutoxy-4-nitrobenzene, 4-methoxyphenylboronic acid, K₂CO₃, and PEPPSI-IPr.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent & Standard Addition: Syringe in the degassed 1,4-Dioxane/H₂O mixture, followed immediately by the precise addition of dodecane (internal standard).

  • Reaction: Place the Schlenk tube in a pre-heated oil bath at 40°C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Control (Self-Validation): At 1h, 2h, and 4h, withdraw a 50 µL aliquot via syringe. Dilute with 0.5 mL EtOAc, filter through a short plug of silica/Celite, and analyze via GC-MS. Calculate the exact yield by comparing the product peak area to the dodecane internal standard peak area.

  • Workup: Once GC-MS confirms >95% conversion (typically 4h), cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the final biaryl product.

References

  • A highly efficient precatalytic system (XPhos‑PdG2) for the Suzuki–Miyaura cross‑coupling. Molecular Diversity.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC.
  • A Comparative Guide to RuPhos and XPhos for Sterically Hindered Suzuki Coupling. Benchchem.
  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.
  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.

Sources

Comparative

A Comparative Guide to Leaving Group Ability in 2-Bromo-1-cyclobutoxy-4-nitrobenzene Derivatives

Introduction In the landscape of drug development and complex organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Activated aryl halides and ethers are pivotal inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development and complex organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Activated aryl halides and ethers are pivotal intermediates, and their reactivity is profoundly influenced by the substituents they bear. This guide provides an in-depth comparison of the leaving group ability of the bromide and cyclobutoxy moieties in the 2-Bromo-1-cyclobutoxy-4-nitrobenzene scaffold. This molecule presents a compelling case study: two distinct potential leaving groups positioned ortho and para to a powerful nitro activating group. Understanding the competitive reactivity of these groups is crucial for predicting reaction outcomes and designing selective synthetic pathways.

This analysis moves beyond a simple recitation of rules, delving into the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) to explain the causal factors that govern which group will be preferentially displaced. We will explore the electronic and steric factors at play and propose a robust experimental framework for validating these principles in a laboratory setting.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Unlike aliphatic substitution reactions (SN1 and SN2), the SNAr mechanism does not involve the direct displacement of the leaving group in its rate-determining step.[1] Instead, the reaction proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing a leaving group. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring.[2][3] The result is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

  • Aromatization: The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the leaving group.[2]

The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the ortho or para position, is critical.[4][5] This group stabilizes the negatively charged Meisenheimer intermediate through resonance, lowering the activation energy of the first step and accelerating the reaction.[6][7]

Caption: Generalized SNAr mechanism showing two competitive pathways.

Comparative Analysis of Bromo vs. Cyclobutoxy Leaving Groups

The key to comparing the two leaving groups lies in analyzing their effect on the stability of the Meisenheimer complex—the intermediate of the rate-determining step.

1. The Bromo Group

In aliphatic substitutions, bromide is an excellent leaving group due to the relatively weak C-Br bond and the high stability of the resulting Br⁻ anion.[8] However, in SNAr, this is less important. The reactivity trend for halogens is often inverted to F > Cl ≈ Br > I.[1][9] This is because the primary factor is the inductive electron withdrawal (-I effect) of the halogen, which stabilizes the anionic Meisenheimer complex.[3] Fluorine, being the most electronegative, is most effective at this, making it a surprisingly good leaving group in SNAr.[10] Bromine's electronegativity and inductive effect are moderate, placing it behind fluorine and chlorine in typical SNAr reactivity.[9]

2. The Cyclobutoxy Group

Alkoxy groups are traditionally considered poor leaving groups in SN2 reactions because the corresponding alkoxide anions are strong bases.[2] However, in the context of SNAr, they can be readily displaced from activated rings.[2] The oxygen atom of the cyclobutoxy group is significantly more electronegative than bromine. This imparts a stronger inductive electron withdrawal (-I effect), which should lead to greater stabilization of the negative charge in the Meisenheimer complex compared to the bromo-substituted analogue.

Head-to-Head Comparison & Prediction

FeatureBromo Group (-Br)Cyclobutoxy Group (-O-c-Bu)Impact on SNAr Rate
Inductive Effect (-I) ModerateStrong (due to Oxygen)Stronger -I effect better stabilizes the Meisenheimer complex, increasing the rate of the slow step (k₁).
Basicity of Leaving Anion Very Low (HBr pKa ≈ -9)High (Cyclobutanol pKa ≈ 19)Less critical for the rate-determining step, but a very poor leaving group can slow the second step (k₂).
Steric Hindrance LowModerateThe bulkier cyclobutoxy group may slightly hinder the approach of the nucleophile.

Prediction: The dominant factor governing the rate of SNAr is the stability of the Meisenheimer complex. The oxygen atom of the cyclobutoxy group provides a more powerful inductive stabilization of the intermediate than the bromine atom. Therefore, the cyclobutoxy group is predicted to be the better leaving group in 2-Bromo-1-cyclobutoxy-4-nitrobenzene, meaning nucleophilic attack will preferentially occur at the C1 position.

Proposed Experimental Protocol for Validation

To empirically determine the relative leaving group ability, a competitive kinetic experiment is proposed. This protocol is designed to be self-validating by monitoring the disappearance of the starting material and the appearance of both potential products simultaneously.

Objective: To quantify the reaction rates for the displacement of the bromo and cyclobutoxy groups by a model nucleophile, piperidine.

Materials:

  • 2-Bromo-1-cyclobutoxy-4-nitrobenzene

  • Piperidine (Nucleophile)

  • Dimethyl Sulfoxide (DMSO, aprotic polar solvent)

  • An internal standard (e.g., dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system

Experimental_Workflow prep_node prep_node reaction_node reaction_node analysis_node analysis_node data_node data_node A 1. Reagent Preparation Prepare stock solutions of substrate, piperidine, and internal standard in DMSO. B 2. Reaction Initiation Combine reagents in a thermostatted vial at a set temperature (e.g., 80 °C). Start timer. A->B C 3. Aliquot Sampling Withdraw aliquots at timed intervals (e.g., 0, 15, 30, 60, 120 min). B->C D 4. Quenching Immediately quench each aliquot in a vial containing cold dilute acid. C->D E 5. Sample Analysis Analyze each quenched sample via GC-MS or HPLC to quantify all species. D->E F 6. Data Processing Plot concentration vs. time for all three compounds. Calculate initial rates. E->F

Caption: Workflow for the proposed kinetic validation experiment.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 M solution of 2-Bromo-1-cyclobutoxy-4-nitrobenzene and a 1.0 M solution of piperidine in DMSO. Include a known concentration of an internal standard. Causality: Using a 10-fold excess of the nucleophile ensures pseudo-first-order kinetics with respect to the substrate.

  • Reaction Setup: In a sealed reaction vial maintained at a constant temperature (e.g., 80 °C), add the piperidine solution. Allow it to equilibrate.

  • Initiation and Sampling: Initiate the reaction by adding the substrate solution (this is t=0). At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately add each aliquot to a vial containing cold, dilute aqueous HCl. Causality: The acid protonates the basic piperidine, instantly stopping the nucleophilic substitution reaction.

  • Analysis: Analyze each quenched sample using a calibrated HPLC or GC-MS method to determine the concentrations of the starting material, 1-(4-nitro-2-bromophenyl)piperidine (Product A), and 1-(4-nitro-2-cyclobutoxyphenyl)piperidine (Product B).

  • Data Interpretation: Plot the concentration of the starting material and both products as a function of time. The initial rate of formation for each product will be proportional to the rate constant for the displacement of that specific leaving group.

Expected Data and Interpretation

The experimental data can be summarized to directly compare the reaction rates.

Time (min)[Substrate] (M)[Product A: -Br displaced] (M)[Product B: -OcBu displaced] (M)
00.1000.0000.000
15Hypothetical DataHypothetical DataHypothetical Data
30Hypothetical DataHypothetical DataHypothetical Data
60Hypothetical DataHypothetical DataHypothetical Data
120Hypothetical DataHypothetical DataHypothetical Data

By comparing the initial rates of formation of Product A and Product B, a quantitative ratio of leaving group ability (k-OcBu / k-Br) can be determined. Based on our mechanistic analysis, we expect the rate of formation for Product B to be significantly higher than that of Product A.

Conclusion

References

  • Benchchem. A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.
  • Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. (2019).
  • National Center for Biotechnology Information. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • Wikipedia. Nucleophilic aromatic substitution.
  • YouTube. Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023).
  • Echemi. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Chemistry Stack Exchange. In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? (2020).
  • Benchchem. In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-4-ethoxy-1-nitrobenzene.
  • Chemistry Stack Exchange. Which is better leaving group [closed]. (2014).

Sources

Validation

Spectroscopic Validation and Batch Comparison of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Application Note Executive Summary & The Analytical Challenge In modern pharmaceutical devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Application Note

Executive Summary & The Analytical Challenge

In modern pharmaceutical development, halogenated building blocks like 2-Bromo-1-cyclobutoxy-4-nitrobenzene (CAS No. 2378806-50-7) [1] are critical intermediates for synthesizing complex active pharmaceutical ingredients (APIs) via transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution. However, variations in commercial and in-house synthesis routes often lead to batch-to-batch inconsistencies.

The primary synthetic route involves the alkylation of 2-bromo-4-nitrophenol with cyclobutyl bromide. This pathway is prone to incomplete conversion, leaving highly reactive phenolic impurities, or generating regioisomers (e.g., 4-bromo-2-cyclobutoxy-1-nitrobenzene)[1] if the starting materials are impure. Confirming the precise identity and purity of these small molecules is an everyday necessity, as undetected structural variances can significantly alter downstream assay outcomes and derail multi-step syntheses[2].

This guide objectively compares three distinct batches of 2-Bromo-1-cyclobutoxy-4-nitrobenzene using a multimodal spectroscopic approach, providing field-proven, self-validating protocols for rigorous quality control.

Validation Workflow

To ensure absolute structural integrity, we employ an orthogonal validation strategy. No single technique is sufficient; instead, the convergence of NMR, HRMS, FT-IR, and HPLC data provides a comprehensive molecular fingerprint.

ValidationWorkflow Batch 2-Bromo-1-cyclobutoxy -4-nitrobenzene Sample NMR qNMR & 1H/13C NMR Isomeric Purity & Structure Batch->NMR MS HRMS (ESI-TOF) Exact Mass & Isotope Ratio Batch->MS IR FT-IR Spectroscopy Functional Group Integrity Batch->IR HPLC HPLC-UV Trace Impurity Profiling Batch->HPLC Release Batch Release Decision NMR->Release >98% Purity MS->Release <5 ppm Error IR->Release No -OH Peak HPLC->Release <0.5% Impurities

Figure 1: Multimodal spectroscopic validation workflow for batch release.

Comparative Batch Analysis

We evaluated three batches: an In-House Synthesized batch (optimized route), and two commercial alternatives (Vendor A and Vendor B ). The quantitative analytical results are summarized below.

Batch IdentifierSourceqNMR Purity (%)HRMS [M+H]⁺ Error (ppm)HPLC-UV Purity (%)FT-IR Observation
Batch Alpha In-House Synthesis99.2 ± 0.11.299.5Sharp C-O-C stretch (1250 cm⁻¹); No -OH
Batch Beta Commercial Vendor A98.1 ± 0.22.598.4Sharp C-O-C stretch; Trace -OH (3300 cm⁻¹)
Batch Gamma Commercial Vendor B94.5 ± 0.44.192.0Broad -OH stretch; Weak C-O-C stretch
Data Interpretation
  • Batch Alpha (In-House): Demonstrated superior regiochemical purity and complete alkylation. The absence of a hydroxyl stretch in FT-IR confirms the total consumption of the phenol precursor.

  • Batch Beta (Vendor A): Acceptable for standard synthetic use but exhibits trace phenolic protons. It requires recrystallization prior to use in sensitive catalytic cross-coupling reactions where free phenols could poison the palladium catalyst.

  • Batch Gamma (Vendor B): Failed release criteria. The significant discrepancy between HPLC-UV (92.0%) and qNMR (94.5%) indicates the presence of UV-inactive impurities (likely cyclobutanol from the hydrolysis of the alkylating agent). The broad -OH stretch in FT-IR strongly suggests high levels of unreacted 2-bromo-4-nitrophenol.

Self-Validating Experimental Protocols

To obtain absolute quantitative results, spectra must be acquired under strict experimental conditions[3]. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind specific parameter choices.

Protocol A: Quantitative ¹H-NMR (qNMR)

Quantitative NMR is a primary ratio measurement technique that allows direct determination of absolute quantities without requiring an external calibration curve[3].

  • Sample Preparation: Accurately weigh exactly 10.0 mg of the 2-Bromo-1-cyclobutoxy-4-nitrobenzene sample and 5.0 mg of Maleic Acid (Internal Standard) into a glass vial.

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl₃ containing 0.03% TMS. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Lock the spectrometer onto the deuterium signal and shim the magnetic field to achieve high homogeneity[4].

  • Acquisition: Acquire the ¹H-NMR spectrum at 600 MHz. Crucially, set the relaxation delay (D1) to 30 seconds.

  • Causality for D1: The aromatic protons of the nitrobenzene ring exhibit long longitudinal relaxation times (T₁). A D1 > 5 × T₁ ensures complete magnetization recovery between pulses. If D1 is too short, integration values will be artificially deflated, leading to inaccurate purity calculations[3].

  • Self-Validating Mechanism: The Maleic Acid internal standard serves as a built-in control. Its singlet at 6.26 ppm provides a fixed integral. If the calculated mass of the internal standard derived from the spectrum deviates from the physically weighed mass, the run is automatically flagged as invalid, correcting for instrument drift or poor shimming.

Protocol B: High-Resolution Mass Spectrometry (HRMS-ESI-TOF)

The high mass accuracy of ESI-TOF provides precise molecular weight determination, while the isotope profile affords exact molecular formula verification[5].

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) supplemented with 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 2 µL into the ESI-TOF MS. Operate in positive ion mode (ESI+) with a capillary voltage of 3.5 kV and a low fragmentor voltage (70 V).

  • Causality for Ionization Choice: Soft ionization (ESI) is strictly required over hard Electron Ionization (EI). The cyclobutoxy ether linkage is highly labile. Hard ionization would cause immediate neutral loss of cyclobutene, yielding a base peak of 2-bromo-4-nitrophenol rather than the intact molecular ion, thereby destroying structural confirmation[5].

  • Self-Validating Mechanism: The presence of the bromine atom creates a natural internal validation metric. The [M+H]⁺ signal must present as a distinct doublet at m/z 272.0 and 274.0 in a ~1:1 abundance ratio (due to the natural distribution of ⁷⁹Br and ⁸¹Br). The absence of this exact isotopic signature immediately invalidates the structural assignment.

Protocol C: FT-IR Spectroscopy (ATR Method)

FT-IR spectroscopy is a rapid method for identifying functional groups, where the introduction of the cyclobutoxy chain results in prominent C-O-C stretching[4].

  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum of the ambient air.

  • Acquisition: Place 2-3 mg of the neat solid sample directly onto the crystal. Apply consistent pressure using the anvil. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ for 32 scans.

  • Causality for ATR over KBr: The ATR method is chosen over traditional KBr pelleting because KBr is highly hygroscopic[4]. Absorbed moisture in KBr pellets creates a false-positive broad -OH stretch. Using ATR ensures that any O-H stretch detected (around 3300 cm⁻¹) is a true impurity (unreacted phenol) and not an artifact of sample preparation.

  • Self-Validating Mechanism: The background subtraction is performed immediately prior to sample analysis. The presence of the sharp, characteristic asymmetric NO₂ stretch at ~1520 cm⁻¹ acts as an internal positive control, confirming successful sample contact and signal acquisition.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI URL:[Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-1-cyclobutoxy-4-nitrobenzene

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of 2-Bromo-1-cyclobutoxy-4-nitrobenzene. The protocols herein are synthesized from established sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of 2-Bromo-1-cyclobutoxy-4-nitrobenzene. The protocols herein are synthesized from established safety standards for halogenated nitroaromatic compounds to ensure a self-validating system of laboratory safety.

Part 1: Hazard Assessment and Risk Mitigation

2-Bromo-1-cyclobutoxy-4-nitrobenzene combines three functional groups that dictate its toxicological profile and handling requirements:

  • Nitroaromatic Group: Compounds in this class are often toxic and can be readily absorbed through the skin.[5] A primary systemic effect of nitroaromatics is the risk of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[5]

  • Brominated Aromatic Ring: Halogenated organics present disposal challenges and can have persistent environmental impact if not handled correctly.[6] They are treated as a specific category of hazardous waste.

  • Ether Linkage: While the cyclobutoxy group is less volatile than simpler alkyl ethers, the potential for peroxide formation over time, although low for aryl ethers, should not be entirely dismissed. Work should be done in well-ventilated areas.[7]

Given these characteristics, a multi-layered approach to safety is essential, focusing on containment, personal protective equipment (PPE), and designated waste streams.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and chemical exposure. All PPE should be inspected for integrity before each use.[2][8]

PPE CategorySpecificationRationale and Causality
Hand Protection Double Gloving: • Inner: Nitrile Gloves • Outer: Neoprene or Butyl Rubber GlovesThe nitroaromatic structure necessitates robust dermal protection. A single pair of thin disposable gloves offers insufficient protection.[7] Double gloving with dissimilar materials provides layered defense against a broader range of solvents and the primary chemical. Nitrile offers dexterity and splash resistance, while the outer neoprene or butyl glove provides superior resistance to aromatic compounds.[9][10]
Eye & Face Protection • Chemical Splash Goggles (ANSI Z87.1 certified) • Face Shield (worn over goggles)Protects against splashes and any potential vapors or dusts, which are known to cause serious eye irritation.[1][3][11] A face shield is mandatory when handling larger quantities (>50 mL) or during procedures with a higher risk of splashing, such as quenching or transfer operations.[10]
Body Protection • Flame-Resistant Laboratory Coat • Chemical-Resistant ApronA lab coat is standard, but a chemical-resistant apron should be worn over it during transfers or when there is a significant splash risk. This prevents the compound from soaking through to personal clothing and skin.
Respiratory Protection • Use within a certified Chemical Fume HoodAll handling of 2-Bromo-1-cyclobutoxy-4-nitrobenzene must occur within a fume hood to control exposure to vapors or aerosols.[1][4] If engineering controls fail or for significant spill response, a NIOSH-approved respirator with an organic vapor cartridge would be required.

Part 3: Operational and Safe Handling Plan

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidental release.

Step 1: Preparation and Pre-Handling Check

  • Designate Work Area: Cordon off a specific area within a chemical fume hood for the procedure.

  • Assemble Materials: Ensure all necessary equipment (glassware, reagents, spill kit, waste containers) is inside the fume hood before bringing the chemical into the workspace.

  • Verify Fume Hood Operation: Check the fume hood certification and ensure the airflow monitor indicates correct operation.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.

Step 2: Chemical Handling and Transfer

  • Container Inspection: Before opening, inspect the container for any signs of damage or leakage.

  • Controlled Dispensing: Use a syringe, cannula, or spatula for transfers to avoid generating dust or splashes. If the compound is a solid, handle it gently.

  • Grounding: If transferring large quantities of solvent in conjunction with the compound, ensure containers are grounded to prevent static discharge.

  • Immediate Sealing: Tightly seal the source container immediately after dispensing the required amount.[4]

Step 3: Post-Handling and Decontamination

  • Surface Decontamination: Wipe down the designated work area, balance, and any equipment with an appropriate solvent (e.g., isopropanol) and dispose of the wipes in the solid halogenated waste container.

  • Equipment Cleaning: Thoroughly clean all glassware. The initial rinse should be with a solvent that is collected as halogenated organic waste.

  • PPE Removal: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, inner gloves, lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water after PPE removal.

Part 4: Spill and Emergency Plan

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

1. Small Spill (<100 mL or 100 g within a Fume Hood)

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use a spill absorbent material like vermiculite or sand to surround and cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (Optional but Recommended): For spills involving brominated compounds, a slurry of sodium thiosulfate can be used to treat the absorbed material to reduce the reactivity of the bromine.[6]

  • Collection: Carefully scoop the absorbed material into a designated, labeled container for "Halogenated Organic Spill Debris."[6]

  • Final Decontamination: Clean the spill area with soap and water.

2. Large Spill (>100 mL or outside a Fume Hood)

  • Evacuate: Immediately evacuate the laboratory, closing the door behind you.

  • Alert: Activate the fire alarm or emergency response system and notify the institution's Environmental Health & Safety (EHS) department.

  • Isolate: Prevent entry to the affected area.

  • Do Not Attempt to Clean: A large spill requires specialized response from a trained hazmat team.

3. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Part 5: Waste Disposal Plan

Improper disposal of halogenated compounds can cause significant environmental harm.[6] All waste streams must be segregated and clearly labeled.

  • Halogenated Organic Liquid Waste:

    • Collect all unused material, reaction mixtures, and solvent rinses containing 2-Bromo-1-cyclobutoxy-4-nitrobenzene.

    • Store this waste in a clearly labeled, sealed container marked "Hazardous Waste: Halogenated Organic Solvents."[6]

    • Do not mix with non-halogenated organic waste.[6]

  • Solid Waste:

    • Collect all contaminated disposables, including gloves, absorbent pads, filter paper, and empty containers.

    • Place them in a separate, sealed container labeled "Hazardous Waste: Halogenated Solid Waste."[6]

  • Disposal Coordination:

    • All waste must be disposed of through your institution's licensed hazardous waste disposal service.[12] Maintain all necessary documentation and waste transfer records.[12]

Part 6: Visualization of Workflow

The following diagram outlines the critical decision points and operational flow for handling 2-Bromo-1-cyclobutoxy-4-nitrobenzene safely.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_spill Spill Response cluster_cleanup Post-Handling & Disposal Prep 1. Pre-Handling Check (Verify Fume Hood, Assemble Materials) Don_PPE 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Prep->Don_PPE Handle 3. Handle Chemical (Dispense, Weigh, React) Don_PPE->Handle Spill_Check Spill Occurs? Handle->Spill_Check Small_Spill Small Spill Protocol (Absorb, Collect) Spill_Check->Small_Spill Yes (Small) Large_Spill Large Spill Protocol (Evacuate, Alert EHS) Spill_Check->Large_Spill Yes (Large) Decon 4. Decontaminate Area & Glassware Spill_Check->Decon No Small_Spill->Decon Seg_Waste 5. Segregate Waste (Halogenated Liquid & Solid) Decon->Seg_Waste Doff_PPE 6. Doff PPE & Wash Hands Seg_Waste->Doff_PPE

Caption: Workflow for Safe Handling of 2-Bromo-1-cyclobutoxy-4-nitrobenzene.

References

  • Safe Storage and Handling of Brominated Organic Compounds. Benchchem. URL: Not publicly available.
  • Ethers - Handling and control of exposure. University of Edinburgh. URL: Not publicly available.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. URL: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. URL: Not publicly available.
  • Personal Protective Equipment (PPE).URL: Not publicly available.
  • Personal Protective Equipment: Hands. San Jose State University. URL: Not publicly available.
  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. URL: [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. URL: [Link]

  • Protective Gloves. ETH Zürich. URL: [Link]

  • An In-depth Technical Guide to the Synthesis of Halogenated Nitroaromatic Compounds. Benchchem. URL: Not publicly available.
  • 2-Bromo-4-chloro-1-nitrobenzene Safety and Hazards. PubChem, National Institutes of Health. URL: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. URL: [Link]

  • The Control of Brominated By-products and the Removal of Organic Pollutants during the Ozone/Hydrogen Peroxide Treatment of Secondary Effluent. Taylor & Francis Online. URL: [Link]

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem. URL: Not publicly available.
  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. URL: [Link]

  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chrom
  • Nitrobenzene - Incident management. GOV.UK. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.